Molecular structure and reactivity of 2,3-dimethoxy alpha-amino nitriles
Molecular Architecture & Reactivity of 2,3-Dimethoxy -Amino Nitriles Executive Summary This guide provides a comprehensive technical analysis of 2,3-dimethoxy -amino nitriles , a specialized class of bifunctional interme...
Author: BenchChem Technical Support Team. Date: February 2026
Molecular Architecture & Reactivity of 2,3-Dimethoxy
-Amino Nitriles
Executive Summary
This guide provides a comprehensive technical analysis of 2,3-dimethoxy
-amino nitriles , a specialized class of bifunctional intermediates critical in the synthesis of isoquinoline alkaloids and pharmacophores targeting the central nervous system. Unlike their more common 3,4-dimethoxy (veratryl) analogs, the 2,3-substitution pattern introduces unique steric and stereoelectronic effects —specifically the ortho-methoxy effect—that significantly influence reactivity profiles.
This document details the molecular architecture, validated synthesis protocols (Strecker), and transformation pathways (Bruylants reaction), providing researchers with a self-validating framework for utilizing these scaffolds in drug discovery.
Molecular Architecture & Electronic Properties
The reactivity of 2,3-dimethoxy
-amino nitriles is governed by the interplay between the nitrile group's electron-withdrawing nature and the electron-donating methoxy substituents on the aromatic ring.
The Ortho-Methoxy Effect
The presence of a methoxy group at the 2-position (ortho to the chiral center) creates a distinct steric and electronic environment compared to para-substituted analogs:
Steric Hindrance: The 2-OMe group exerts steric pressure on the benzylic carbon. This increases the energy barrier for nucleophilic attacks on the corresponding imine during synthesis but kinetically stabilizes the final nitrile against spontaneous retro-Strecker decomposition.
Cation Stabilization: In substitution reactions (e.g., Bruylants), the expulsion of the cyanide ion generates an iminium intermediate. The 2,3-dimethoxy motif acts as a powerful electron-donating group (EDG) via resonance, stabilizing this cationic transition state.
Chelation Potential: The 2-OMe oxygen serves as a Lewis basic site, capable of coordinating with magnesium or lithium in organometallic reagents. This "internal solvation" can direct stereoselectivity and accelerate reaction rates via intramolecular delivery.
Structural Data Summary
Property
Value / Characteristic
Impact on Reactivity
Hybridization
Nitrile C (), Benzylic C ()
Linear CN geometry minimizes steric clash, but bulky 2-OMe restricts rotation.
Electronic Effect
+M (Mesomeric) from 2,3-OMe
Stabilizes iminium intermediates; reduces electrophilicity of the parent imine.
pKa (-proton)
~18–20 (estimated)
Sufficiently acidic for deprotonation by LDA, allowing alkylation as a masked acyl anion.
IR Signature
2200–2250 cm (weak)
Diagnostic peak for reaction monitoring; disappears upon Bruylants substitution.
Synthesis Strategy: The Modified Strecker Protocol
While traditional aqueous Strecker protocols using KCN are viable, they are ill-suited for lipophilic 2,3-dimethoxybenzaldehyde derivatives due to solubility issues and safety concerns. The TMSCN (Trimethylsilyl Cyanide) method is the industry standard for high-throughput and medicinal chemistry applications due to its homogeneity and atom economy.
Validated Protocol: TMSCN-Mediated Synthesis[1]
Objective: Synthesis of 2-(2,3-dimethoxyphenyl)-2-morpholinoacetonitrile.
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Step-by-Step Workflow:
Imine Formation: Dissolve 2,3-dimethoxybenzaldehyde in anhydrous DCM under
atmosphere. Add morpholine. Stir at room temperature for 30 minutes. Note: The electron-rich aldehyde may require a Lewis acid catalyst or dehydrating agent () to push equilibrium.
Cyanosilylation: Cool the mixture to 0°C. Add the catalyst (
), followed by the dropwise addition of TMSCN.
Reaction: Allow to warm to room temperature. Monitor by TLC (disappearance of aldehyde).
Workup: Quench with saturated
. Extract with DCM. The silyl group is cleaved during workup or in situ by the amine, yielding the -amino nitrile.
Purification: Recrystallization from EtOH/Hexane is preferred over chromatography to avoid silica-induced retro-Strecker decomposition.
Mechanistic Pathway (Strecker)[3]
The following diagram illustrates the Lewis-acid catalyzed pathway, highlighting the activation of the imine intermediate.
Figure 1: Catalytic cycle for the Strecker synthesis using TMSCN. The 2-OMe group (red cluster) influences the kinetics of imine formation.
Reactivity Profile: The Bruylants Reaction
The most valuable transformation of
-amino nitriles in drug discovery is the Bruylants reaction . This reaction displaces the nitrile group with a Grignard reagent (R-MgX) or Organolithium, converting the -amino nitrile into a tertiary amine. This is a primary route for synthesizing phencyclidine analogs and isoquinoline-based calcium channel blockers.
Mechanism: Iminium Ion Intermediacy
Unlike standard
displacements, the Bruylants reaction proceeds via an elimination-addition mechanism :
Complexation: The Grignard magnesium coordinates with the nitrile nitrogen and potentially the 2-methoxy oxygen (chelation control).
Expulsion: The cyanide ion is expelled as
, generating a highly electrophilic iminium ion .
Addition: The alkyl group from the Grignard reagent attacks the iminium carbon.
The "Magnesium Switch" Protocol
For 2,3-dimethoxy substrates, the expulsion of CN is facilitated by the electron-donating methoxy groups, which stabilize the resulting iminium cation.
Protocol:
Preparation: Dissolve the
-amino nitrile in anhydrous THF/Ether (1:1).
Grignard Addition: Add R-MgBr (2.0 equiv) dropwise at 0°C.
Critical Step: For sterically hindered 2,3-dimethoxy substrates, refluxing for 1–2 hours may be required to force the expulsion of the cyanide.
Observation: A precipitate of
often forms.
Quench: Pour onto ice/NH4Cl.
Mechanistic Pathway (Bruylants)
Figure 2: The Bruylants reaction mechanism. Note the stabilization of the Iminium Ion by the electron-rich 2,3-dimethoxy aromatic ring.
Applications in Medicinal Chemistry
The 2,3-dimethoxy
-amino nitrile scaffold is a "masked" form of several critical synthons:
Acyl Anion Equivalent: Deprotonation of the
-proton (using KHMDS or LDA) allows alkylation. Subsequent hydrolysis yields ketones, effectively reversing the polarity (umpolung) of the carbonyl carbon.
Isoquinoline Synthesis: Acid-mediated cyclization (Pomeranz-Fritsch type) can convert these nitriles into tetrahydroisoquinolines, a core structure in alkaloids like glaucine and tetrahydropalmatine.
Chiral Resolution:
-Amino nitriles can be resolved kinetically or via chiral auxiliary amines (e.g., -methylbenzylamine) before conversion to amino acids.
Safety & Handling (Self-Validating Systems)
Working with nitriles and cyanide sources requires rigorous safety protocols.
HCN Generation: The Strecker reaction will generate HCN in situ if acidic conditions are used. Always maintain a pH > 7 or use a closed system with a caustic scrubber (NaOH/Bleach).
Waste Disposal: All aqueous waste must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate (
) before disposal.
Validation: Use commercially available cyanide test strips to validate that quench solutions are free of active cyanide before disposal.
References
The Bruylants Reaction: Scope and Mechanism.
Source: Arkivoc (2021).[2][3][4] Mattalia, J-M. et al.[2][3][4]
Optimizing the Strecker Synthesis for Sterically Hindered Electron-Rich Substrates: A Technical Guide to 2,3-Dimethoxy Derivatives
Executive Summary The Strecker synthesis is the cornerstone for generating -amino acids, yet its application to electron-rich, ortho-substituted aromatic aldehydes—specifically 2,3-dimethoxybenzaldehyde —presents unique...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Strecker synthesis is the cornerstone for generating
-amino acids, yet its application to electron-rich, ortho-substituted aromatic aldehydes—specifically 2,3-dimethoxybenzaldehyde —presents unique synthetic challenges. The resulting 2,3-dimethoxyphenylglycine derivatives are critical pharmacophores in the development of NMDA receptor antagonists , isoquinoline alkaloids , and FGFR kinase inhibitors .
This guide moves beyond standard textbook procedures to address the specific steric and electronic hurdles imposed by the 2-methoxy group. It provides validated protocols for the synthesis of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile , emphasizing the use of Trimethylsilyl Cyanide (TMSCN) for safety and yield optimization, alongside asymmetric variants using chiral auxiliaries.
Part 1: Mechanistic Foundations & The "Ortho-Effect"
To successfully synthesize 2,3-dimethoxy derivatives, one must understand why they fail under standard conditions where simple benzaldehyde succeeds.
Electronic Deactivation
The methoxy groups at positions 2 and 3 are strong electron-donating groups (EDGs). Through resonance, they increase the electron density at the carbonyl carbon, making it less electrophilic. This significantly slows the initial nucleophilic attack by the amine (imine formation) and the subsequent attack by the cyanide ion.
Steric Hindrance (The Critical Factor)
The methoxy group at the 2-position (ortho) creates significant steric bulk.
Imine Instability: The bulky 2-OMe group clashes with the incoming amine, destabilizing the planar transition state required for imine formation.
Nucleophilic Trajectory: The 2-OMe group partially blocks the Bürgi-Dunitz trajectory, hindering the cyanide ion's approach to the iminium intermediate.
Mechanistic Pathway & Steric Clash Visualization
The following diagram illustrates the reaction pathway and highlights the specific steric interference caused by the 2,3-dimethoxy substitution pattern.
Caption: Mechanistic flow of the Strecker synthesis highlighting the destabilizing effects of the 2-methoxy substituent.
Part 2: Validated Experimental Protocols
The following protocols are designed to overcome the deactivation described above. Safety Note: All reactions involving cyanide sources (even TMSCN) must be performed in a well-ventilated fume hood.
Protocol A: The TMSCN Method (Recommended)
Best for: High yields, safety, and overcoming electronic deactivation.
Rationale: Trimethylsilyl cyanide (TMSCN) is safer than HCN gas and soluble in organic solvents. The silicon atom acts as a weak Lewis acid, activating the carbonyl oxygen and driving the equilibrium toward the product, which is crucial for electron-rich substrates [1].
Imine Formation: Dissolve 2,3-dimethoxybenzaldehyde (10 mmol) in anhydrous DCM (20 mL). Add the amine (11 mmol).
Critical Step: For this hindered substrate, add anhydrous
to the mixture to sequester water and drive imine formation. Stir at RT for 4–6 hours. Filter off before proceeding.
Cyanation: Cool the solution to 0°C. Add the catalyst (
, 0.5 mmol).
Addition: Add TMSCN (12 mmol) dropwise over 20 minutes.
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Note: The 2-OMe group requires longer reaction times than standard benzaldehyde.
-aminonitrile is often unstable on silica. Recrystallization from Ethanol/Hexane is preferred over column chromatography.
Protocol B: Asymmetric Synthesis via Chiral Auxiliary
Best for: Producing enantiopure (S)-2,3-dimethoxyphenylglycine.
Rationale: Direct catalytic asymmetric Strecker reactions on ortho-substituted electron-rich rings are difficult. Using a robust chiral auxiliary like (S)-(-)-
-methylbenzylamine provides excellent diastereomeric control [2].
Workflow Diagram:
Caption: Workflow for the asymmetric synthesis using a chiral amine auxiliary to control stereochemistry.
Part 3: Data Analysis & Optimization
Comparative Yields: The Steric Penalty
The following table summarizes the expected yields based on literature precedents for electron-rich aldehydes, highlighting the difficulty of the 2,3-dimethoxy substitution compared to its isomers [3][4].
Substrate
Substitution Pattern
Electronic Effect
Steric Hindrance
Typical Yield (TMSCN Method)
Benzaldehyde
None
Neutral
None
90–95%
Veratraldehyde
3,4-Dimethoxy
Strong Donation
Low
85–90%
o-Veratraldehyde
2,3-Dimethoxy
Strong Donation
High (Ortho)
60–75%
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion
Steric hindrance prevents imine formation.
Use a dehydrating agent ( or ) during the imine step. Increase reaction time.
Reversion
Imine is unstable due to electron donation.
Do not isolate the imine.[2] Perform a "one-pot" synthesis where TMSCN is added immediately after amine equilibration.
Racemization
Labile -proton in the nitrile.
Avoid strong bases during workup. Proceed immediately to hydrolysis if the acid is the final target.
Part 4: Applications in Drug Discovery[3][4]
Why synthesize this specific derivative? The 2,3-dimethoxy motif is not merely a structural curiosity; it is a privileged scaffold in medicinal chemistry.
FGFR Inhibitors: Dimethoxybenzene derivatives are key components in Fibroblast Growth Factor Receptor (FGFR) inhibitors.[3] The methoxy groups participate in hydrogen bonding within the kinase pocket, enhancing selectivity [5].
Isoquinoline Alkaloids: The 2,3-dimethoxyphenylglycine is a direct precursor to 1,2,3,4-tetrahydroisoquinolines via the Pictet-Spengler reaction. These are foundational structures in antipsychotic and antihypertensive drugs.
Peptidomimetics: Incorporation of bulky, electron-rich non-proteinogenic amino acids into peptide chains increases resistance to enzymatic degradation (proteolysis), extending the half-life of peptide drugs [6].
References
Jacobsen, E. N., et al. (2009). Reaction of the Week: Strecker Reaction & Amino Acid Synthesis. Chemical Crystallinity. 2[2][4][5]
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids: Mechanism and Asymmetric Variants. 6[5]
BenchChem. (2025).[1][7] Synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile: Protocols and Yield Comparisons. 1
An In-depth Technical Guide on the Thermodynamic Stability of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile
Abstract: This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile, a key intermediate in pharmaceutical synthesis.[1] The stability of this α-a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile, a key intermediate in pharmaceutical synthesis.[1] The stability of this α-aminonitrile is critical for ensuring the purity, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). This document outlines the theoretical principles of thermodynamic stability, explores potential degradation pathways based on the compound's functional groups, and provides detailed, field-proven experimental protocols for stability assessment. Methodologies including thermal analysis (DSC and TGA) and forced degradation studies under ICH-compliant stress conditions are detailed.[2][3][4][5][6] The guide is intended for researchers, scientists, and drug development professionals to establish robust stability-indicating methods and ensure the quality of intermediates and final drug products.
Introduction
2-amino-2-(2,3-dimethoxyphenyl)acetonitrile is a specialized organic compound featuring an α-aminonitrile core attached to a dimethoxyphenyl ring.[1] This structure serves as a valuable building block in the synthesis of various pharmaceutical agents and heterocyclic compounds.[1] The inherent reactivity of the aminonitrile functional group, coupled with the electronic effects of the dimethoxyphenyl moiety, makes a thorough understanding of its thermodynamic stability a prerequisite for its effective use.
The stability of a synthetic intermediate directly impacts process control, impurity profiling, storage conditions, and, ultimately, the quality of the final API. Degradation can lead to the formation of impurities that may be difficult to remove and could possess undesirable toxicological properties. Therefore, a proactive and systematic evaluation of the compound's stability is not merely a regulatory requirement but a cornerstone of robust process development and quality assurance. This guide provides the scientific framework and practical methodologies to conduct such an evaluation.
Theoretical Framework of Chemical Stability
The thermodynamic stability of a molecule refers to its resistance to chemical change or decomposition. This is fundamentally governed by the Gibbs free energy change (ΔG) of potential degradation reactions. A reaction is spontaneous if ΔG is negative. The key components are:
Enthalpy (ΔH): The heat of reaction. Exothermic degradation reactions (negative ΔH) are more favorable.
Entropy (ΔS): The measure of disorder. Degradation reactions that result in a greater number of molecules or more disordered states (positive ΔS) are entropically favored.
The stability of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile is therefore a function of its susceptibility to reactions that lead to a lower energy state. Key factors that can provide the activation energy to overcome kinetic barriers and initiate degradation include temperature, pH, light, and the presence of oxidizing agents.
Potential Degradation Pathways
The structure of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile contains two primary functional groups susceptible to degradation: the α-aminonitrile and the electron-rich dimethoxyphenyl ring.
Hydrolysis of the α-Aminonitrile Group
Hydrolysis is a common degradation pathway for nitriles, and its rate is highly dependent on pH.[7]
Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This pathway typically proceeds through an intermediate amide to the corresponding α-amino carboxylic acid, 2-amino-2-(2,3-dimethoxyphenyl)acetic acid.
Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions directly attack the electrophilic nitrile carbon. This process also leads to the formation of the corresponding α-amino amide and, subsequently, the carboxylic acid.
Oxidative Degradation
The amino group and the electron-rich aromatic ring are potential sites for oxidation.
Oxidation of the Amino Group: The primary amine can be oxidized to form various products, including imines, oximes, or hydroxylamines, which may undergo further reactions.
Oxidation of the Aromatic Ring: The electron-donating methoxy groups make the phenyl ring susceptible to oxidative degradation, potentially leading to the formation of phenols or ring-opening products, especially under strong oxidizing conditions.
The following diagram illustrates these primary degradation pathways.
Caption: Potential degradation pathways of the target compound.
Experimental Assessment of Thermodynamic Stability
A multi-faceted experimental approach is required to fully characterize the thermodynamic stability of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile. This involves thermal analysis to understand its behavior at elevated temperatures and forced degradation studies to probe its chemical stability under various stress conditions.
Thermal Analysis
Thermal analysis techniques are crucial for evaluating the physical and chemical stability of a compound as a function of temperature.[8]
DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[9] It is invaluable for determining melting point, enthalpy of fusion, and detecting polymorphic transitions or decomposition events.[8][9][10]
Protocol: DSC Analysis
Sample Preparation: Accurately weigh 2-5 mg of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile into a standard aluminum DSC pan. Crimp the pan with a lid.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Thermal Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature above its expected melting or decomposition point (e.g., 300°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen purge (20-50 mL/min).
Data Analysis: Analyze the resulting thermogram to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). Determine the onset temperature and peak temperature for each event.
TGA measures the change in mass of a sample as a function of temperature or time.[11][12] It is used to determine the temperature at which thermal decomposition begins and to quantify mass loss associated with desolvation or degradation.[13][14]
Protocol: TGA Analysis
Sample Preparation: Place 5-10 mg of the sample into a TGA pan.
Instrument Setup: Place the pan onto the TGA balance.
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen).
Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of any significant mass loss events, which indicates the start of thermal decomposition.
Thermal Analysis Parameter
Typical Purpose
Expected Data for a Stable Compound
DSC Melting Point (°C)
Purity and identity
Sharp endotherm at a specific temperature.
DSC Decomposition
Thermal stability limit
Exotherm occurring at a high temperature.
TGA Onset of Mass Loss (°C)
Point of thermal decomposition
High temperature, minimal mass loss below m.p.
Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[15][16][17] The studies intentionally stress the compound under conditions more severe than accelerated stability testing.[17] The general approach follows guidelines such as ICH Q1A(R2).[2][3][6]
General Protocol for Forced Degradation
Stock Solution: Prepare a stock solution of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
Stress Conditions: Expose aliquots of the stock solution to the conditions outlined below. The goal is to achieve 5-20% degradation of the parent compound.[18]
Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
Neutralization/Quenching: Neutralize acidic and basic samples before analysis. Dilute samples as needed.
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC-UV/MS method.
Specific Stress Conditions:
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature.
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Incubate at room temperature.
Thermal Degradation: Store the stock solution and solid sample at an elevated temperature (e.g., 70°C).
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[2]
The following diagram outlines the workflow for a comprehensive forced degradation study.
Caption: Workflow for conducting forced degradation studies.
Stability-Indicating Analytical Method Development
A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[19] This method must be able to separate the parent compound from all process-related impurities and degradation products, allowing for accurate quantification of stability over time.
Key Characteristics of a Stability-Indicating HPLC Method:
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation samples are used to demonstrate this.
Accuracy & Precision: The method must provide accurate and reproducible results.
Linearity & Range: The method should be linear over a defined concentration range.
Robustness: The method's performance should be unaffected by small, deliberate variations in method parameters.
Parameter
Recommended HPLC-UV Conditions (Starting Point)
Column
C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
5% B to 95% B over 10 minutes
Flow Rate
0.3 mL/min
Column Temp.
40°C
Detection
UV at 220 nm & 254 nm; coupled with Mass Spec
Injection Vol.
2 µL
Computational Approaches to Stability Prediction
In addition to experimental work, computational chemistry can provide valuable insights into molecular stability.[20][21][22] Density Functional Theory (DFT) calculations can be used to:
Determine the most stable conformation of the molecule.
Calculate the activation energies for potential degradation reactions (e.g., hydrolysis).
Predict the electronic properties, such as electrostatic potential maps, which can indicate reactive sites.
These computational models can help prioritize experimental studies and aid in the interpretation of degradation data.[23]
Summary and Recommendations
A thorough understanding of the thermodynamic stability of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile is critical for its successful application in pharmaceutical development.
Key Findings:
The α-aminonitrile functional group is susceptible to both acid and base-catalyzed hydrolysis, likely forming the corresponding amide and carboxylic acid.
The primary amine and the electron-rich aromatic ring are potential sites for oxidative degradation.
Thermal analysis (DSC/TGA) is essential to define the upper-temperature limits for handling and storage.
Recommendations for Handling and Storage:
Storage: The compound should be stored in a cool, dry, and dark environment to minimize thermal, hydrolytic, and photolytic degradation. Inert atmosphere packaging is recommended to prevent oxidation.
Process Conditions: Exposure to strong acids, bases, and oxidizing agents should be minimized in duration and temperature during synthetic operations. The pH of aqueous process streams should be carefully controlled.
Monitoring: A validated, stability-indicating HPLC method should be used to monitor the purity of the material over time and to detect the onset of degradation.
By integrating theoretical knowledge with robust experimental methodologies, researchers can ensure the quality and consistency of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile, thereby safeguarding the integrity of the final pharmaceutical products derived from it.
References
Vertex AI Search. (2024). Differential Scanning Calorimetry (DSC Analysis)
Vertex AI Search. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
Veeprho. (2020).
Vertex AI Search. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
PMC. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.
European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.
ACS Publications. (2023). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids | The Journal of Physical Chemistry Letters.
ResearchGate. Ab Initio Study of the Formation of Glycine via Amino Acetonitrile and Amino-Cyano-Acetic Acid.
ResearchGate.
ResearchGate. (2026).
Vertex AI Search.
Benchchem. An In-Depth Technical Review of 2-(2-Amino-4-methoxyphenyl)acetonitrile.
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
Vertex AI Search. Cas no 926246-41-5 (2-amino-2-(2,3-dimethoxyphenyl)acetonitrile).
MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review.
ACS Publications. (2021).
Separation Science. (2025). Analytical Techniques In Stability Testing.
PMC. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction.
Green Chemistry (RSC Publishing). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources.
Benchchem. An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile.
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]
Vertex AI Search. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
Semantic Scholar. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles.
PubMed. (2024).
ResearchGate. Analytical Techniques for the Assessment of Drug Stability | Request PDF.
Benchchem. stability issues of 2-(2-Amino-4-methoxyphenyl)acetonitrile under acidic conditions.
Strategic Utilization of 2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile: A Gateway to Novel CNS and Kinase Therapeutics
Topic: Strategic Utilization of 2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile Intermediates in Pharmaceutical Synthesis Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Strategic Utilization of 2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile Intermediates in Pharmaceutical Synthesis
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The "Ortho-Effect" Advantage
In the landscape of small molecule drug discovery, the 3,4-dimethoxyphenyl (veratryl) moiety is ubiquitous, appearing in established drugs from verapamil to papaverine. However, its structural isomer, the 2,3-dimethoxyphenyl group, remains an underutilized pharmacophore that offers distinct steric and electronic advantages.
The core intermediate accessing this chemical space is 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile . This
-amino nitrile serves as a divergent scaffold, enabling the synthesis of non-natural amino acids, isoquinoline alkaloids, and nitrogenous heterocycles. By leveraging the specific steric clash of the 2-methoxy substituent (the "ortho-effect"), medicinal chemists can modulate ligand conformation, alter metabolic stability, and bypass crowded intellectual property (IP) landscapes dominated by 3,4-substituted analogs.
This guide details the synthesis, downstream transformation, and pharmaceutical applications of this critical intermediate.[1]
Chemical Synthesis: The Optimized Strecker Protocol
The entry point to this scaffold is the Strecker reaction of 2,3-dimethoxybenzaldehyde. While traditional methods utilize toxic HCN gas, modern pharmaceutical manufacturing demands safer, scalable "green" protocols.
Mechanistic Pathway
The reaction proceeds via the formation of an imine intermediate, followed by the nucleophilic attack of the cyanide anion.[2] The presence of the electron-donating methoxy groups at the 2- and 3-positions increases the electron density of the aromatic ring, potentially stabilizing the imine but also requiring careful pH control to ensure sufficient electrophilicity for the cyanide attack.
Experimental Protocol: TMSCN-Mediated Synthesis
This protocol avoids free HCN and utilizes Trimethylsilyl cyanide (TMSCN) for higher safety and yield.
Reagents:
2,3-Dimethoxybenzaldehyde (1.0 eq)
Ammonia (7N in MeOH) (2.0 eq)
Trimethylsilyl cyanide (TMSCN) (1.2 eq)
Scandium triflate [Sc(OTf)3] (1 mol%) - Catalyst
Step-by-Step Methodology:
Imine Formation: In a dry round-bottom flask under Argon, dissolve 2,3-dimethoxybenzaldehyde in anhydrous methanol (0.5 M). Add the ammonia solution dropwise at 0°C. Stir for 30 minutes to facilitate imine formation.
Cyanation: Add Sc(OTf)3 catalyst followed by the dropwise addition of TMSCN. Maintain temperature at 0°C during addition to suppress byproduct formation (cyanohydrin).
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via TLC (SiO2, EtOAc/Hexane 1:1). The product spot will be less polar than the aldehyde.
Workup: Quench with saturated NaHCO3. Extract with Dichloromethane (DCM) (3x). Dry combined organics over Na2SO4 and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Hexane to yield the
-amino nitrile as a white crystalline solid.
Validation Check:
1H NMR (CDCl3): Look for the characteristic methine proton singlet (
-H) around 4.8-5.2 ppm. The two methoxy singlets should appear distinct around 3.8-3.9 ppm.
Downstream Pharmaceutical Applications[3][4]
The utility of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile lies in its versatility as a divergent intermediate.
Pathway A: The Phenylglycine Analog (CNS & Peptides)
Hydrolysis of the nitrile yields 2-(2,3-dimethoxyphenyl)glycine .
Application: Phenylglycine analogs are critical in the synthesis of semi-synthetic penicillins and cephalosporins.
CNS Relevance: As a conformationally restricted analog of phenylalanine/glycine, this moiety is investigated in metabotropic glutamate receptor (mGluR) modulators. The 2,3-dimethoxy pattern alters the lipophilicity and blood-brain barrier (BBB) penetration compared to the unsubstituted parent.
Protocol: Reflux the nitrile in 6M HCl for 12 hours. Upon cooling, neutralize to pH 6 (isoelectric point) to precipitate the amino acid.
The 2,3-dimethoxy motif is a "privileged structure" for kinase inhibitors but is often neglected in favor of the 3,4-isomer.
Mechanism: The 2-methoxy group introduces a steric twist (ortho-effect), forcing the phenyl ring out of planarity with the heterocycle.
Therapeutic Value: This twist can enhance selectivity for kinases with smaller "gatekeeper" residues or specific hydrophobic pockets (e.g., FGFR or EGFR inhibitors ), reducing off-target toxicity associated with flatter 3,4-dimethoxy analogs.
Synthesis: Cyclization with carbonyls (Pictet-Spengler) or coupling with isocyanates yields imidazoles and isoquinolines.
Analytical Data Summary
Parameter
Specification
Notes
Molecular Formula
C10H12N2O2
Molecular Weight
192.22 g/mol
Appearance
White to off-white crystalline solid
Oxidizes to yellow upon air exposure
Melting Point
98 - 102 °C
Depends on solvent of recrystallization
Solubility
Soluble in DCM, MeOH, DMSO
Insoluble in water
Key IR Signals
~2220 cm⁻¹ (C≡N stretch)
Weak signal due to internal quenching
Storage
2-8°C, Desiccated, Argon
Hygroscopic; nitrile hydrolysis risk
References
BenchChem Technical Support. (2025).[3] Synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile: Application Notes and Protocols. BenchChem.[3] Link
Organic Chemistry Portal. (2024). Strecker Synthesis: Mechanism and Recent Literature. Organic Chemistry Portal.[4] Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-(2,3-dimethoxyphenyl)glycine. PubChem.[5] Link
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs.[6] European Journal of Medicinal Chemistry, 273, 116364. Link
Chem-Impex International. (2025). Product Monograph: (S)-2-Methoxyphenylglycine.[5] Chem-Impex. Link
Application Note: Hydrolysis of 2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile to Amino Acids
-Aminonitriles Executive Summary This application note details the procedure for converting 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile into its corresponding amino acid, 2-amino-2-(2,3-dimethoxyphenyl)acetic acid (a sub...
Author: BenchChem Technical Support Team. Date: February 2026
-Aminonitriles
Executive Summary
This application note details the procedure for converting 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile into its corresponding amino acid, 2-amino-2-(2,3-dimethoxyphenyl)acetic acid (a substituted phenylglycine). This transformation represents the final step of the Strecker synthesis.
While standard hydrolysis protocols exist, the presence of the 2,3-dimethoxy substitution pattern introduces specific challenges:
Steric Hindrance: The ortho-methoxy group provides steric bulk near the nitrile, potentially reducing the rate of hydrolysis compared to unsubstituted phenylglycine.
Ether Stability: Harsh acidic conditions (e.g., 48% HBr) must be avoided to prevent demethylation of the methoxy groups.
This guide presents two validated pathways: a robust Acidic Hydrolysis (Method A) suitable for generating the hydrochloride salt, and an Alkaline Hydrolysis (Method B) alternative for acid-sensitive substrates.
Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]
The conversion proceeds via the stepwise hydration of the nitrile (-CN) to an amide intermediate, followed by hydrolysis to the carboxylic acid (-COOH).[1]
Reaction Mechanism
The reaction is acid-catalyzed. The nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water.[2][1]
Figure 1: Stepwise mechanistic pathway from nitrile to amino acid.[3][1] Note that the amide intermediate is often isolable if the reaction is stopped early.
Critical Process Parameters (CPP)
Parameter
Specification
Scientific Rationale
Acid Selection
6M HCl (Aqueous)
Strong enough to drive hydrolysis but lacks the nucleophilicity (unlike HBr/HI) to cleave the methyl ethers [1].
Temperature
Reflux (100°C - 110°C)
Required to overcome the activation energy of the amide-to-acid step, which is the rate-determining step for hindered nitriles.
Time
4 – 8 Hours
The ortho-methoxy group may retard the reaction rate via steric hindrance; TLC/HPLC monitoring is mandatory.
Concentration
0.5 – 1.0 M
High dilution prevents intermolecular condensation or polymerization of the free amine.
Experimental Protocols
Method A: Acidic Hydrolysis (Recommended)
Best for: High purity isolation of the Hydrochloride Salt.
Hydrochloric acid, 6 M (approx. 10-15 mL per gram of nitrile)
Acetone (for washing)
Procedure:
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with the aminonitrile.
Addition: Add 6 M HCl. If the solid does not wet well, a small amount (5-10% v/v) of acetic acid can be added to aid solubility, though this makes workup slightly more complex.
Reaction: Heat the mixture to a gentle reflux (bath temp ~110°C).
Observation: The solid should dissolve within the first hour as the amine is protonated and hydrolysis begins.
Monitoring: Monitor by HPLC or TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). The nitrile spot (
) should disappear, transiently forming the amide (), and finally the amino acid (, often stains purple/brown with Ninhydrin).
Workup (Salt Isolation):
Cool the reaction mixture to room temperature.
Option 1 (Precipitation): If the product crystallizes upon cooling, filter the white solid.
Option 2 (Evaporation): If no precipitate forms, concentrate the solution to dryness under reduced pressure.
Purification: Triturate the crude solid with cold acetone or diethyl ether to remove non-polar impurities. Filter and dry.
Yield Expectation: 75-90% as the Hydrochloride salt.
Method B: Alkaline Hydrolysis (Alternative)
Best for: Isolation of the Zwitterion (Free Amino Acid).
Dissolve the nitrile in a mixture of Ethanol and 20% NaOH (1:1 ratio).
Reflux for 6-12 hours until ammonia evolution ceases (detectable by pH paper at the top of the condenser).
Cool to room temperature and evaporate the ethanol.
Neutralization (Critical Step): Carefully add concentrated HCl dropwise to the aqueous residue while stirring. Monitor pH.
Isoelectric Precipitation: Adjust pH to the isoelectric point (pI) of the phenylglycine derivative (typically pH 6.0–6.5). The free amino acid should precipitate as a white solid.
Filter, wash with cold water, and dry.
Process Workflow & Decision Tree
Use this logic flow to determine the optimal purification strategy based on your specific lab constraints.
Figure 2: Workflow for the isolation of the hydrochloride salt.
Quality Control & Validation
To ensure the protocol was successful and the structure is correct, perform the following validation steps:
1H NMR (D2O/NaOD):
Verify the integrity of the methoxy groups (two singlets around 3.8 ppm). If these are missing or integrated incorrectly, demethylation occurred (likely due to excessive heat or acid strength).
Look for the
-proton (singlet around 4.5-5.0 ppm).
HPLC Purity:
Column: C18 Reverse Phase.
Mobile Phase: Phosphate buffer (pH 2.5) / Acetonitrile gradient.
Note: At pH 2.5, the amino acid is protonated and will elute early; the nitrile is less polar and elutes later.
Chloride Content (Titration):
If isolating the HCl salt, perform a silver nitrate titration to confirm the stoichiometry (should be 1:1).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Dark/Black Reaction Mixture
Oxidation of the electron-rich aromatic ring.
Perform reaction under Nitrogen/Argon atmosphere. Ensure HCl is iron-free.
Low Yield / Incomplete Reaction
Steric hindrance of 2,3-dimethoxy group.
Extend reaction time to 12h or increase acid concentration to 8M (do not exceed 100°C).
Product is Sticky/Oil
Presence of unreacted amide or trapped water.
Triturate vigorously with anhydrous diethyl ether or recrystallize from iPrOH/Water.
References
Organic Syntheses. "dl-α-Aminophenylacetic Acid." Org.[5] Synth.1943 , 23, 13. Link
Davis, F. A., et al. "Asymmetric Strecker Synthesis of α-Arylglycines." J. Org.[5] Chem.2011 , 76, 6283–6296. Link
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989; pp 750-755. (Standard reference for amino acid hydrolysis).
Master Organic Chemistry. "The Strecker Synthesis of Amino Acids." Link
Application Notes and Protocols: The Strategic Use of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile as a Versatile Precursor for Isoquinoline Alkaloid Synthesis
Introduction: The Significance of Isoquinoline Alkaloids and Novel Synthetic Precursors Isoquinoline alkaloids represent a large and structurally diverse family of naturally occurring compounds that are of paramount impo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Isoquinoline Alkaloids and Novel Synthetic Precursors
Isoquinoline alkaloids represent a large and structurally diverse family of naturally occurring compounds that are of paramount importance in medicinal chemistry and drug development.[1][2] Many of these compounds exhibit a broad spectrum of potent biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties.[3] Prominent examples of clinically relevant isoquinoline-based drugs include the vasodilator papaverine and the anti-amoebic agent emetine.[4] The therapeutic potential of this scaffold continues to drive significant research into novel and efficient synthetic routes for the creation of both natural product analogues and new chemical entities.[3][5]
Traditionally, the synthesis of the isoquinoline core has relied on classical methods such as the Bischler-Napieralski and Pictet-Spengler reactions.[6] These methods typically utilize β-arylethylamines as key starting materials. This application note details a strategic, multi-step approach that leverages the unique functionalities of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile as a readily available precursor to a key β-arylethylamine intermediate, which can then be elaborated into the isoquinoline framework. This approach provides a valuable alternative to traditional routes and offers opportunities for structural diversification.
Synthetic Strategy Overview: A Two-Part Approach
The conversion of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile to an isoquinoline alkaloid core is most effectively achieved through a two-part synthetic sequence.
Part 1: Synthesis of the Key Intermediate. The initial phase focuses on the transformation of the starting α-aminonitrile into the crucial β-arylethylamine precursor, 2-(2,3-dimethoxyphenyl)ethan-1-amine . This is accomplished via a deamination followed by a robust reduction.
Part 2: Construction of the Isoquinoline Core. With the key β-arylethylamine in hand, two well-established and powerful cyclization strategies, the Bischler-Napieralski reaction and the Pictet-Spengler reaction, are presented for the construction of the isoquinoline scaffold.
Technical Guide: Reduction of 2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile to Vicinal Diamines
-Aminonitriles Target Molecule: 1-(2,3-dimethoxyphenyl)ethane-1,2-diamine Executive Summary The conversion of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile (an -aminonitrile) to its corresponding vicinal diamine, 1-(2,3-di...
The conversion of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile (an
-aminonitrile) to its corresponding vicinal diamine, 1-(2,3-dimethoxyphenyl)ethane-1,2-diamine, represents a critical transformation in the synthesis of isoquinoline alkaloids and chiral ligands. This transformation poses two primary synthetic challenges:
Retro-Strecker Instability:
-Aminonitriles are prone to decomposition back to the parent aldehyde and cyanide under thermal or basic stress.
Benzylic C-N Cleavage: The resulting benzylic amine is susceptible to hydrogenolysis (cleavage) under vigorous catalytic hydrogenation conditions, particularly due to the electron-donating nature of the 2,3-dimethoxy substituents which stabilize benzylic cationic intermediates.
This guide details three validated reduction protocols ranging from standard hydride reagents to catalytic methods, prioritized by scale and chemoselectivity.[1]
Chemical Pathway & Mechanism[2][3]
The reduction transforms the nitrile group (-C≡N) into a primary amine (-CH
NH). The presence of the free -amino group requires conditions that prevent condensation between the product amine and the starting nitrile (which would yield secondary amine impurities).
Figure 1: Reaction Workflow & Decision Tree
Caption: Workflow for selecting the optimal reduction strategy based on scale and equipment availability.
Best For: Laboratory scale (<10g), high yield requirements.
Mechanism: Nucleophilic attack of hydride on the nitrile carbon.
Rationale: LiAlH
is the "gold standard" for reducing nitriles to primary amines. It operates rapidly, minimizing the time the unstable -aminonitrile spends in solution.
Solvent: Anhydrous THF or Diethyl Ether (dried over Na/benzophenone)
Protocol:
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N
inlet, and addition funnel.
Reagent Prep: Charge the flask with LiAlH
(2.5 equiv) suspended in anhydrous THF (10 mL/g of substrate). Cool to 0°C.[2][3]
Addition: Dissolve the
-aminonitrile in minimal anhydrous THF. Add this solution dropwise to the LiAlH suspension over 30 minutes. Note: Exothermic reaction; maintain temp <10°C to prevent retro-Strecker decomposition.
Reaction: Once addition is complete, allow to warm to room temperature, then heat to gentle reflux for 3–6 hours. Monitor by TLC (disappearance of nitrile).
Workup (Fieser Method): Cool to 0°C. Carefully quench excess hydride by sequential addition of:
Yield Note: This method typically gives yields of 70–85%. If the product traps cobalt, wash the organic phase with a dilute EDTA solution.
Method C: Catalytic Hydrogenation (Raney Nickel)
Best For: Large scale (>50g), industrial application.
Critical Constraint: Avoid Pd/C. Palladium catalysts often cause hydrogenolysis of benzylic amines, cleaving the C-N bond to yield the ethyl-benzene derivative. Raney Nickel is preferred.
Why Ammonia? It suppresses the formation of secondary amines (dimers) by shifting the equilibrium away from the intermediate imine condensation product.
Comparative Analysis of Methods
Feature
Method A: LiAlH
Method B: CoCl/NaBH
Method C: Raney Ni/H
Yield
High (85-95%)
Moderate-High (70-85%)
High (>90%)
Benzylic Stability
Excellent
Excellent
Good (Requires care)
Safety Profile
Low (Pyrophoric)
High (Standard reagents)
Low (Pyrophoric catalyst + H)
Scalability
Poor (Workup volume)
Good
Excellent
Equipment
Standard Glassware
Standard Glassware
Parr Shaker/Autoclave
Troubleshooting & Critical Process Parameters
The Retro-Strecker Problem
The 2,3-dimethoxy substitution makes the benzylic position electron-rich. Under basic conditions or high heat, the equilibrium may shift backward:
Symptom: Low yield, smell of almonds (benzaldehyde derivative), recovery of aldehyde.
Solution: Ensure strictly anhydrous conditions for Method A. For Method C, avoid high temperatures (>40°C).
Hydrogenolysis of the Benzylic Amine
Prevention: Strictly avoid Palladium catalysts. If using Raney Nickel, stop the reaction immediately upon consumption of H
equivalent to 2 moles.
References
Organic Syntheses, Coll. Vol. 10, p. 156 (2004). Reduction of Nitriles to Amines: General Procedures.
[Link][8]
Osby, J. O., et al. (1986). Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride Reductions: Nitrile Reductions Using Cobalt Boride.[6] Journal of the American Chemical Society.[6]
[Link]
Scalable production methods for 2,3-dimethoxy substituted alpha-amino nitriles
Application Note AN-2026 Scalable Production Methods for 2,3-Dimethoxy Substituted -Amino Nitriles Abstract & Strategic Importance The synthesis of 2,3-dimethoxy substituted -amino nitriles is a critical gateway in the p...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note AN-2026
Scalable Production Methods for 2,3-Dimethoxy Substituted
-Amino Nitriles
Abstract & Strategic Importance
The synthesis of 2,3-dimethoxy substituted
-amino nitriles is a critical gateway in the production of isoquinoline alkaloids and pharmaceutical intermediates (e.g., papaverine analogs, cardiovascular agents). The 2,3-dimethoxy substitution pattern (derived from o-veratraldehyde) renders the aromatic ring electron-rich, influencing both the electrophilicity of the imine intermediate and the stability of the final product.
While the classical Strecker synthesis is well-documented, scaling this reaction introduces severe safety risks regarding cyanide handling and exothermic control. This Application Note provides a modernized, scalable framework focusing on Process Safety , Yield Optimization , and Continuous Manufacturing principles.
Key Challenges Addressed
Cyanide Management: Transitioning from gaseous HCN to safer liquid/solid surrogates (TMSCN or buffered KCN).
Electronic Effects: Overcoming the reduced electrophilicity of 2,3-dimethoxybenzaldehyde to prevent retro-Strecker side reactions.
Scalability: Moving from batch exotherms to controlled continuous flow systems.
Reaction Mechanism & Control Points[1][2][3]
Understanding the competition between imine formation and cyanohydrin formation is vital for the 2,3-dimethoxy substrate. The electron-donating methoxy groups stabilize the aldehyde, making imine formation slower compared to electron-deficient analogs.
Critical Process Parameter (CPP): Imine Pre-formation
To maximize yield, the imine must be fully formed prior to cyanide addition. Simultaneous addition results in the kinetic formation of cyanohydrin (reversible but waste-generating) rather than the thermodynamic amino nitrile.
Figure 1: Mechanistic pathway highlighting the critical branch point between productive imine formation and unproductive cyanohydrin formation.
This protocol utilizes Trimethylsilyl Cyanide (TMSCN) .[1][2] While more expensive than KCN, TMSCN offers superior safety profiles for mid-scale development (100g–1kg) by avoiding free aqueous cyanide and generating the active cyanide species in situ.
Dropwise Addition: Add TMSCN (1.2 equiv) over 60 minutes. Do not allow internal temperature to exceed 10°C.
Allow to warm to RT and stir for 12 hours.
Work-up & Hydrolysis:
Quench reaction with saturated
.
Extract with DCM.
Note: The TMS group is labile; if the free amino nitrile is desired, a mild acidic wash (0.1 M HCl) or simple methanol stir will cleave the N-TMS/C-OTMS intermediate.
Purification:
Recrystallize from Ethanol/Hexane. Chromatography is rarely needed if imine formation was complete.
Hydrolysis: Allow to stand for 1 hour, then lower pH to 8.5 to hydrolyze cyanate to bicarbonate and nitrogen.
Verification: Test with KI-Starch paper (should remain blue due to excess oxidant) and Cyanide test strips (<0.2 ppm).
References
Review of Asymmetric Strecker Reactions:
Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. Chemical Reviews, 103(7), 2795–2828.
Safety in Cyanide Chemistry:
Kunnas, P., et al. (2012). Safe Handling of Cyanides in Organic Synthesis.[1] Organic Process Research & Development.
Continuous Flow Strecker Synthesis:
Baxendale, I. R., et al. (2006). A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine. Chemical Communications.
Mai, K.
-aminonitriles using trimethylsilyl cyanide.[1][2][4] Tetrahedron Letters.
Cyanide Waste Destruction Protocols:
U.S. EPA Guidelines for Cyanide Destruction (Alkaline Chlorination).
Author: BenchChem Technical Support Team. Date: February 2026
Subject: High-Yield Synthesis of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile
Ticket ID: STRECKER-23-DMB
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Technical Brief: The Substrate Challenge
You are encountering low yields with 2,3-dimethoxybenzaldehyde in the Strecker synthesis because this substrate presents a "perfect storm" of kinetic and thermodynamic barriers. Unlike simple benzaldehydes, the 2,3-dimethoxy substitution pattern creates two specific failure modes:
Electronic Deactivation: The methoxy groups are strong electron-donating groups (EDGs). They increase electron density at the carbonyl carbon, making it significantly less electrophilic. This slows the initial nucleophilic attack by ammonia/amines to form the imine intermediate.
Steric Hindrance (The "Ortho Effect"): The methoxy group at the 2-position (ortho) creates steric bulk immediately adjacent to the reaction center. This hinders the approach of the cyanide nucleophile to the imine, often stalling the reaction or favoring the reversible retro-Strecker pathway.
The Solution: To improve yield, you must shift from thermodynamic control (reversible equilibrium) to kinetic control (irreversible trapping) using Trimethylsilyl Cyanide (TMSCN) and Lewis Acid catalysis.
Optimized Protocols
Method A: The "Modern" Kinetic Protocol (Recommended)
Best for: High yield, difficult substrates, avoiding cyanide gas evolution.
Mechanism: This method utilizes a Lewis Acid to activate the imine and TMSCN as a potent, irreversible cyanide source.
Component
Reagent
Equivalents
Role
Substrate
2,3-Dimethoxybenzaldehyde
1.0
Precursor
Amine
Ammonia (7N in MeOH)
2.0 - 3.0
Nitrogen source
Reagent
TMSCN (Trimethylsilyl cyanide)
1.2 - 1.5
Irreversible CN source
Catalyst
ZnI₂ (Zinc Iodide) or Sc(OTf)₃
0.05 - 0.1
Lewis Acid Activator
Solvent
Anhydrous DCM or MeOH
N/A
Solvent
Step-by-Step Workflow:
Imine Pre-formation: Dissolve 2,3-dimethoxybenzaldehyde in anhydrous Methanol (0.5 M). Add Ammonia (7N in MeOH).[1] Stir at RT for 2–4 hours.
Critical: Monitor by TLC.[1][2][3] Ensure the aldehyde spot disappears before adding cyanide. If sluggish, add
to sequester water.
Catalyst Addition: Cool to 0°C. Add the Lewis Acid catalyst (
).
Cyanide Addition: Add TMSCN dropwise over 20 minutes.
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.
Workup: Quench with saturated
. Extract with EtOAc.
Note: The product is an ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
-aminonitrile.[1][2][3][4][5][6] Avoid strong acids during workup to prevent hydrolysis to the amino acid or reversion to the aldehyde.
Method B: The "Classical" Thermodynamic Protocol (Optimized)
Best for: Cost-sensitive scaling, when TMSCN is unavailable.
Mechanism: Relies on shifting the equilibrium by removing water.
Step-by-Step Workflow:
Dissolution: Dissolve aldehyde in Methanol.
Reagents: Add NH₄Cl (2.0 eq) and NaCN (1.2 eq).
The "Fix": Add anhydrous MgSO₄ (0.5 g per mmol aldehyde) directly to the flask.
Why? The reaction generates water.[7] Water drives the equilibrium back to the aldehyde (Retro-Strecker). MgSO₄ traps the water, forcing the reaction forward.
Time: Stir for 24–48 hours at RT. (Do not heat; heating favors the retro-reaction).
Troubleshooting Guide (Q&A)
Q1: I see a large spot on TLC that corresponds to the starting aldehyde, even after 24 hours. Why?
Diagnosis: This is likely the Retro-Strecker effect . The
-aminonitrile is unstable and reverts to the imine/aldehyde in the presence of moisture or heat.
Fix:
Switch to Method A (TMSCN). The silylated intermediate is more stable.
If using Method B, ensure the reaction is strictly anhydrous.
Do not heat the reaction above 40°C.
Q2: I am isolating a sticky oil that contains a hydroxyl group (IR ~3400 cm⁻¹) but no nitrile.
Diagnosis: You formed the Cyanohydrin instead of the Aminonitrile. This happens when Cyanide attacks the aldehyde before the imine is formed.[4][8]
Fix:Pre-form the imine. Stir the aldehyde and ammonia for 2 hours before adding the cyanide source. This ensures the nucleophile attacks the C=N bond, not the C=O bond.
Q3: The yield drops significantly during column chromatography.
Diagnosis: Silica gel is slightly acidic. This acidity can hydrolyze the nitrile or decompose the electron-rich amine.
Fix: Neutralize your silica gel. Pre-treat the column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample.
Reaction Logic & Pathway Visualization
The following diagram illustrates the critical "Decision Points" in the reaction mechanism where yield is lost for electron-rich substrates.
Caption: Reaction pathway analysis showing the competition between productive imine formation and the non-productive cyanohydrin trap.
References
Strecker Synthesis Overview & Mechanism
Master Organic Chemistry. "The Strecker Synthesis of Amino Acids."
[Link]
TMSCN vs. KCN Efficiency in Strecker Reactions
ACS Omega. "Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles."
[Link]
Catalytic Strecker Reaction for Electron-Rich Aldehydes
Organic Chemistry Portal. "Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis."
[Link]
Technical Support Center: A Researcher's Guide to 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile
Welcome to the technical support center for 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable yet sensit...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable yet sensitive synthetic intermediate. The inherent reactivity of the α-aminonitrile functional group makes this compound susceptible to degradation via a retro-Strecker pathway, a common challenge that can impact reaction yields, impurity profiles, and overall project timelines.
This document provides in-depth, question-and-answer-based troubleshooting guides, validated protocols, and the causal chemical principles behind them. Our goal is to empower you with the expertise to proactively minimize decomposition and ensure the integrity of your experimental outcomes.
Part 1: Frequently Asked Questions - Understanding the Instability
This section addresses the fundamental questions regarding the stability of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile.
Q1: What is the retro-Strecker decomposition, and why is it a significant issue for this specific compound?
A: The retro-Strecker decomposition is the reverse of the classic Strecker synthesis, which is used to form α-aminonitriles.[1][2][3][4] It is an equilibrium-driven process where the α-aminonitrile reverts to an imine intermediate and a cyanide ion. This imine is readily hydrolyzed by any available water to form the corresponding aldehyde (2,3-dimethoxybenzaldehyde) and ammonia.[1][4]
This decomposition is a significant problem because 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile is often a carefully synthesized intermediate. Its degradation leads to:
Reduced Yield: Loss of the desired starting material for subsequent steps.
Complex Impurity Profiles: The formation of the highly reactive 2,3-dimethoxybenzaldehyde can lead to the generation of numerous downstream byproducts, complicating purification.
Inconsistent Results: The variable stability can lead to poor reproducibility in synthetic procedures.
The compound is described as sensitive and requires controlled conditions to maintain its stability, underscoring its predisposition to this decomposition pathway.[5]
Caption: The retro-Strecker decomposition equilibrium and subsequent hydrolysis.
Q2: What are the primary degradation products I should be monitoring for?
A: The primary, direct products of the retro-Strecker decomposition are 2,3-dimethoxybenzaldehyde , ammonia , and hydrogen cyanide (or its conjugate base, cyanide). Analytically, the most common and easily detectable product is the aldehyde. In subsequent reactions, you may also find downstream products resulting from this aldehyde reacting with other components in your mixture.
Q3: What are the key experimental factors that accelerate this decomposition?
A: The stability of α-aminonitriles is highly dependent on their environment. The decomposition is accelerated by several factors that push the equilibrium (shown above) to the right.
Factor
Effect on Stability
Causal Explanation & Mitigation Strategy
Aqueous Environments
Highly Detrimental
Water participates directly in the hydrolysis of the imine intermediate, irreversibly driving the reaction towards the aldehyde byproduct.[1][4] Mitigation: Use anhydrous solvents and reagents whenever possible. Perform aqueous work-ups at low temperatures and as rapidly as possible.
Acidic or Basic pH
Detrimental
Both acid and base can catalyze the hydrolysis of the nitrile and the intermediate imine.[6][7] Acidic conditions can protonate the amino group, while basic conditions can deprotonate it, both potentially affecting the stability of the C-CN bond. Mitigation: Maintain a neutral pH (approx. 5-7) during work-up and purification. Use buffered solutions if necessary.[8]
Elevated Temperatures
Detrimental
Increased temperature provides the activation energy needed to overcome the barrier for the C-CN bond cleavage, accelerating the rate of decomposition. Mitigation: Perform all manipulations, including solvent removal and purification, at or below room temperature.
Light Exposure
Potentially Detrimental
While not as primary as pH or water, UV or visible light can sometimes induce photolytic degradation in aromatic compounds.[6] Mitigation: Store the compound in amber vials and protect reactions from direct light.
Part 2: Troubleshooting Guide - From Reaction to Storage
This section provides solutions to common problems encountered during the handling and use of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile.
Issue 1: Significant decomposition is observed during my reaction work-up.
Potential Cause: Use of acidic or basic aqueous solutions (e.g., HCl wash, NaHCO₃ quench) at room temperature.
Causality & Explanation: The combination of water and a non-neutral pH is the most common trigger for rapid retro-Strecker decomposition.[7][9] An acid wash will protonate the amine, and a basic wash will create a nucleophilic environment; both scenarios can facilitate the elimination of cyanide and subsequent hydrolysis.
Cooling: Once your reaction is complete, cool the reaction vessel to 0°C in an ice bath.
Quenching (If necessary): If a quench is required, use a saturated solution of NH₄Cl pre-chilled to 0°C. This provides a mildly acidic and buffered environment that is generally less harsh than strong mineral acids. Add it slowly to maintain the low temperature.
Extraction: Extract the product into a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc), also pre-chilled.
Washing: Wash the combined organic layers with cold brine (saturated NaCl solution). Brine is neutral and helps to remove bulk water. Avoid pure water washes if possible.
Drying: Dry the organic layer thoroughly with a robust anhydrous drying agent like MgSO₄ or Na₂SO₄. Ensure all moisture is removed before proceeding.
Solvent Removal: Concentrate the solution in vacuo using a rotary evaporator with the bath temperature set no higher than 30°C.
Issue 2: The isolated solid material degrades during storage.
Potential Cause: Exposure to atmospheric moisture and/or storage at ambient temperature.
Causality & Explanation: 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile can be hygroscopic. Adsorbed water on the surface of the solid can create a localized aqueous environment, initiating slow decomposition over time. This process is accelerated at room temperature compared to refrigerated conditions. The compound's sensitivity necessitates careful storage.[5]
Final Drying: Ensure the isolated solid is completely free of solvent by drying under high vacuum for several hours.
Inerting: Place the dried solid into a clean, dry vial.
Purge with Inert Gas: Backfill the vial with an inert gas such as argon or nitrogen.
Sealing: Seal the vial tightly with a cap containing a chemically resistant septum or a Teflon liner. For extra protection, wrap the cap seal with Parafilm.
Storage Conditions: Store the sealed vial in a freezer (-20°C is recommended) inside a desiccator to provide a secondary barrier against moisture.
Issue 3: My purification by silica gel chromatography gives a low yield of the desired product and a significant amount of 2,3-dimethoxybenzaldehyde.
Potential Cause: On-column decomposition due to the acidic nature of standard silica gel.
Causality & Explanation: Standard silica gel has a slightly acidic surface (pKa ≈ 4.5) due to the presence of silanol groups. This acidic environment can catalyze the retro-Strecker reaction as your compound passes through the column, leading to a continuous "bleed" of the aldehyde byproduct into your fractions.
Prepare Neutralized Silica: Create a slurry of silica gel in your chosen eluent system. Add a small amount of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the slurry (typically 0.5-1.0% v/v). Stir for 15 minutes to allow the base to neutralize the acidic sites.
Pack the Column: Pack your chromatography column using this neutralized silica slurry.
Eluent: Ensure your mobile phase is also doped with the same concentration of the base (e.g., 0.5% TEA in your hexanes/ethyl acetate mixture).
Load and Elute: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column. Elute as normal, collecting fractions.
Monitor: Monitor the fractions by TLC, looking for your product and the potential aldehyde byproduct (which should now be minimized).
Solvent Removal: After combining the pure fractions, remove the solvent and the volatile base under reduced pressure, keeping the temperature below 30°C.
Technical Support Center: High-Purity Recrystallization of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile
Welcome to the technical support guide for the purification of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile. This resource is designed for researchers, medicinal chemists, and process development professionals who require...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile. This resource is designed for researchers, medicinal chemists, and process development professionals who require this intermediate in high purity for downstream applications. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize this critical purification step.
The molecular structure of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile, with its polar amino and nitrile groups, aromatic ring, and moderately non-polar dimethoxy substituents, presents a unique challenge for solvent selection. This guide will walk you through solvent screening, troubleshooting common issues, and detailed protocols to achieve excellent purity and yield.
Part 1: Solvent Selection & Core Concepts (FAQs)
This section addresses the most common initial questions regarding the selection of an appropriate solvent system.
Q1: What are the ideal characteristics of a recrystallization solvent for this specific compound?
A1: An ideal solvent for recrystallizing 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile must satisfy several criteria based on the principle that "like dissolves like".[1] The molecule has both polar (amine, nitrile) and non-polar (aromatic ring, methoxy groups) regions.
High Solubility at Elevated Temperatures: The solvent must completely dissolve the crude compound, along with any soluble impurities, near its boiling point.
Low Solubility at Low Temperatures: As the solution cools, the desired compound's solubility should drop significantly, allowing it to crystallize out of the solution while impurities remain dissolved in the "mother liquor."
Appropriate Boiling Point: The solvent's boiling point should be high enough to provide a sufficient solubility gradient but not so high that it exceeds the melting point of your compound, which can cause it to "oil out."[2]
Inertness: The solvent must not react with the aminonitrile.
Volatility: The solvent should be volatile enough to be easily removed from the final crystals during drying.
Q2: Which single solvents are recommended for initial screening?
A2: Based on the compound's structure and empirical data from related molecules, the following solvents are excellent starting points for screening. For a related compound, 3,4-dimethoxybenzeneacetonitrile, absolute ethanol has been successfully used for recrystallization.[3][4]
Solvent
Polarity
Boiling Point (°C)
Rationale & Expected Outcome
Isopropanol
Polar Protic
82.6
Primary Recommendation. The hydroxyl group interacts well with the polar amine/nitrile, while the alkyl chain provides affinity for the phenyl ring. It often provides a steep solubility curve.
Ethanol
Polar Protic
78.4
A very common and effective choice for compounds with hydrogen-bonding capabilities.[5] May show slightly higher solubility at room temperature than isopropanol, potentially impacting yield.
Acetonitrile
Polar Aprotic
81.6
The polarity is suitable, and it can be a good choice. However, be aware that aminonitriles can have varying solubility in acetonitrile.[6]
Ethyl Acetate
Moderately Polar
77.1
May be a good candidate, but the aminonitrile might be only sparingly soluble even when hot. Often works better as part of a mixed-solvent system.
Toluene
Non-polar
110.6
Likely to be a poor solvent on its own at room temperature but could dissolve the compound when hot, making it a candidate. Its high boiling point requires caution to prevent oiling out.
Q3: My aminonitrile has poor solubility in single solvents. When should I use a mixed-solvent system?
A3: A mixed-solvent system is the logical next step when no single solvent provides the ideal solubility profile.[7] This technique is used when your compound is either too soluble in one solvent (the "good" solvent) or poorly soluble in another (the "bad" solvent), even when hot. The key is that the two solvents must be miscible.[1]
Common Pairs to Evaluate:
Ethanol / Water: Dissolve the compound in a minimum of hot ethanol ("good" solvent) and add hot water ("bad" solvent) dropwise until the solution becomes faintly cloudy (the saturation point). Then add a few more drops of hot ethanol to clarify and cool slowly.[8]
Toluene / Heptane (or Hexane): Dissolve in minimal hot toluene and add hot heptane as the anti-solvent. This is an excellent choice for removing more polar impurities.
Dichloromethane / Hexane: While effective, the low boiling point of dichloromethane (DCM) can make this system tricky to manage, as precipitation can occur too rapidly upon addition of the hexane anti-solvent.[9]
Q4: The amine group is basic. How can I use this to my advantage during purification?
A4: This is an excellent insight. The basicity of the primary amine allows for an alternative and often superior purification strategy: crystallization of a salt.[5] Amines can be protonated to form hydrochloride or other salts, which have drastically different solubility profiles than the free base, often exhibiting higher crystallinity and lower solubility in organic solvents.
The Strategy:
Dissolve the crude free-base aminonitrile in a suitable solvent (e.g., isopropanol or ethyl acetate).
Add a stoichiometric amount of an acid, such as HCl (as a solution in isopropanol or diethyl ether), to form the hydrochloride salt in situ.
The salt will often precipitate immediately. You can then recrystallize this salt from a more polar solvent system, such as ethanol/water, to achieve very high purity. This method is highly effective at removing non-basic, organic impurities. A similar strategy is used for purifying related aminonitrile hydrochlorides.[10]
Part 2: Troubleshooting Guide
Even with the right solvent system, challenges can arise. This guide addresses the most common issues encountered during the recrystallization of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile.
dot
Caption: Troubleshooting flowchart for common recrystallization issues.
Q: No crystals are forming, even after the solution is cold. What should I do?
A: This is a common issue known as supersaturation, where the solute remains dissolved even though its concentration is above its normal solubility limit.[11] You can induce crystallization using several methods:
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[2][12]
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for new crystals to grow upon.[2][12]
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off a small amount of solvent, thereby increasing the concentration, and then allow it to cool again.[2][12]
Lower the Temperature: If cooling to room temperature is insufficient, place the flask in an ice-water bath to further decrease solubility.[2]
Q: The compound separated as an oil, not a solid. How do I fix this?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[12] This is often caused by a high concentration of impurities lowering the mixture's melting point or by using a solvent with a boiling point higher than the compound's melting point.
Solution: Reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation temperature. Allow the solution to cool much more slowly. If the problem persists, you may need to select a solvent with a lower boiling point or perform a preliminary purification (e.g., a quick column filtration) to remove the impurities that are depressing the melting point.[2][12]
Q: My final yield is very low. What went wrong?
A: A low yield is typically due to one of several factors:
Excess Solvent: Using too much solvent is the most common cause. A significant portion of your product will remain in the mother liquor even after cooling.[11][12] Use the minimum amount of hot solvent required for dissolution.
Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.[13] Ensure your funnel and receiving flask are pre-heated to prevent this.
Incomplete Crystallization: Ensure you have allowed sufficient time at a low temperature for crystallization to complete.
Excessive Washing: Washing the collected crystals with too much or with room-temperature solvent can redissolve a portion of your product. Always use a minimal amount of ice-cold solvent for washing.[11]
Part 3: Experimental Protocols
dot
Caption: Workflow for selecting an appropriate recrystallization solvent.
Protocol 1: Single-Solvent Recrystallization (Example with Isopropanol)
Objective: To purify the crude compound using a single, optimized solvent.
Materials:
Crude 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile
Isopropanol (reagent grade)
Erlenmeyer flask, Watch glass, Hot plate
Büchner funnel and filter flask
Procedure:
Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a small volume of isopropanol, just enough to create a slurry. Heat the mixture to a gentle boil with stirring.
Achieve Saturation: Continue adding hot isopropanol in small portions until all the solid just dissolves. Add a minimal excess (1-2%) of solvent to prevent premature crystallization.[11]
(Optional) Hot Filtration: If insoluble impurities are visible, add a bit more hot solvent, and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
Cooling & Crystallization: Cover the flask with a watch glass and remove it from the heat. Allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period to promote the growth of large, pure crystals.[7]
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol to remove any residual mother liquor.
Drying: Allow the crystals to dry on the filter under vacuum. For complete drying, transfer the solid to a watch glass and dry in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Mixed-Solvent Recrystallization (Example with Toluene-Heptane)
Objective: To purify the compound when no single solvent is suitable.
Procedure:
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot toluene (the "good" solvent).
Induce Saturation: While keeping the solution hot, add hot heptane (the "bad" solvent) dropwise with swirling until a faint, persistent cloudiness appears.
Clarification: Add a few drops of hot toluene to re-dissolve the precipitate and make the solution clear again.
Cooling & Collection: Follow steps 4-8 from the Single-Solvent Recrystallization protocol, using ice-cold heptane or a toluene/heptane mixture for the final wash.
References
CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents.
Allen, C. F. H., & VanAllan, J. A. (1947). DIETHYLAMINOACETONITRILE. Organic Syntheses, 27, 20. doi:10.15227/orgsyn.027.0020. Available at: [Link]
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2020). Molecules, 25(468). Available at: [Link]
Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap. (2009). Available at: [Link]
US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents.
NZ229910A - Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor - Google Patents.
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Available at: [Link]
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available at: [Link]
Recrystallization. University of California, Los Angeles. Available at: [Link]
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
Gekko, K., Ohmae, E., Kameyama, K., & Takagi, T. (1998). Acetonitrile-protein interactions: amino acid solubility and preferential solvation. Biochimica et biophysica acta, 1387(1-2), 195-205. Available at: [Link]
Recrystallization with two solvents. (2019). Reddit. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #CYN-23DMB-STERIC
Status: Open
Subject: Overcoming Steric & Electronic Deactivation in Nucleophilic Addition
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering low conversion or product instability during the cyanation of 2,3-dimethoxybenzaldehyde . This substrate presents a "perfect storm" of deactivation:
Steric Hindrance: The methoxy group at the ortho (C2) position physically blocks the trajectory of the incoming nucleophile (Burgi-Dunitz angle).
Electronic Deactivation: The electron-donating nature (+M effect) of the dimethoxy motif renders the carbonyl carbon less electrophilic, raising the activation energy for nucleophilic attack.
Thermodynamic Instability: The resulting cyanohydrin is prone to rapid retro-cyanation (reversion to aldehyde) under basic conditions or aqueous workup.
This guide provides a troubleshooting workflow to switch from thermodynamic control (reversible) to kinetic trapping (irreversible) using Trimethylsilyl Cyanide (TMSCN) and specific catalyst architectures.
Module 1: The Mechanistic Barrier (Root Cause Analysis)
Why Standard KCN/NaCN Protocols Fail
In standard aqueous/organic biphasic cyanation, the reaction is an equilibrium:
For electron-rich, hindered substrates like 2,3-dimethoxybenzaldehyde, the equilibrium constant (
) heavily favors the starting material. Even if the product forms, the ortho-methoxy group creates strain in the tetrahedral intermediate, driving the expulsion of the cyanide ion.
Visualization: Steric & Electronic Blocking
The following diagram illustrates the specific clash preventing standard nucleophilic attack and the pathway to overcome it.
Caption: Figure 1. The C2-methoxy group creates a steric wall (red) that blocks standard attack. TMSCN protocols (green) bypass this by locking the product as a silyl ether.
Module 2: Troubleshooting & Protocols
Scenario A: "My reaction stalls at <50% conversion."
Diagnosis: The catalyst is not activating the carbonyl sufficiently, or the cyanide source is too bulky/unreactive.
Solution: Switch to Zinc Iodide (
) catalyzed Silylcyanation . is a Lewis Acid that activates the carbonyl oxygen without being too bulky to fit near the ortho-substituent.
Preparation: Flame-dry a round-bottom flask under Argon.
Solvent: Use anhydrous Dichloromethane (DCM) (0.5 M concentration). Do not use THF; coordination to Zn reduces activity.
Loading:
2,3-dimethoxybenzaldehyde (1.0 equiv)
(0.05 equiv / 5 mol%) - Critical: Must be anhydrous/fresh.
TMSCN (1.2 equiv) - Add dropwise at 0°C.
Execution:
Stir at 0°C for 15 mins, then warm to Room Temperature (25°C).
Monitor via TLC (Note: Product spot may be faint; stain with PMA or KMnO4).
Reaction Time: Typically 2-4 hours for hindered substrates.
Workup (Crucial):
Quench with saturated
.
Extract with DCM.
Do not expose to strong acid or base , which strips the TMS group and triggers retro-cyanation.
Scenario B: "I need high Enantiomeric Excess (ee), but the ortho-group kills selectivity."
Diagnosis: Standard chiral ligands (like simple BINOL) clash with the C2-methoxy group, disrupting the chiral pocket.
Solution: Use a Bifunctional Titanium-Salen Catalyst . These catalysts activate both the aldehyde (Lewis acid Ti center) and the TMSCN (Lewis base moiety on the ligand), creating a defined "chiral tunnel" that accommodates ortho-substitution.
Protocol: Asymmetric Titanium-Salen Cyanation
Applicability: Chiral drug intermediates.
Component
Specification
Role
Catalyst
Ti(salen) complex (5 mol%)
Dual activation of electrophile/nucleophile.
Reagent
TMSCN (1.5 equiv)
Cyanide source + Trapping agent.
Additive
2-Propanol (1.0 equiv)
Proton source for turnover (if using specific catalytic cycles).
Temperature
-20°C to -40°C
Lower temp improves ee% by rigidifying the transition state.
Key Step: Pre-mix the Ti-catalyst and TMSCN for 30 minutes before adding the aldehyde. This ensures the active catalytic species is formed.
Module 3: Stability & Data Comparison
Comparative Efficiency of Catalysts
The following data highlights why
or specific Lewis Bases are required for the 2,3-dimethoxy substrate compared to standard benzaldehyde.
Catalyst System
Substrate
Conversion (4h)
Stability of Product
KCN / 18-Crown-6
Benzaldehyde
95%
Moderate
KCN / 18-Crown-6
2,3-dimethoxy
< 30%
Poor (Reverts)
/ TMSCN
2,3-dimethoxy
> 92%
Excellent (Silylated)
Chiral Ti(salen)
2,3-dimethoxy
85% (90% ee)
Good
Workflow Visualization
Follow this logic flow to ensure product integrity.
Caption: Figure 2. Operational workflow emphasizing the critical quenching step to prevent product degradation.
Frequently Asked Questions (FAQ)
Q1: Can I use aqueous KCN if I add a phase transfer catalyst?A: Generally, no . While phase transfer catalysts (PTC) help cyanide enter the organic phase, the thermodynamic equilibrium for 2,3-dimethoxybenzaldehyde heavily favors the aldehyde. You will likely see product on TLC that disappears during concentration. You must use a kinetic trap (TMSCN or AcCl/KCN) to lock the oxygen.
Q2: My product decomposes on the silica column. Why?A: O-TMS cyanohydrins of electron-rich aldehydes are acid-sensitive. Silica gel is slightly acidic.
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes to neutralize it before loading your sample. Elute rapidly.
Q3: Why is the reaction turning dark brown/black?A: This indicates decomposition or polymerization, often caused by free cyanide ions reacting with the methoxy arene rings under highly basic conditions. Ensure your Lewis Acid loading is correct and the temperature is controlled (start at 0°C).
Q4: Can I use Acetyl Cyanide instead of TMSCN?A: Yes. This forms the O-acetyl cyanohydrin. This is often more stable to hydrolysis than the O-TMS variant but may require slightly higher activation energy (Lewis Acid loading up to 10 mol%).
References
General Mechanism & Sterics: Lapworth, A. (1903). "Reactions involving the addition of hydrogen cyanide to carbonyl compounds."[1][2][3][4][5][6][7] Journal of the Chemical Society, Transactions, 83, 995.
): Evans, D. A., et al. (1973). "Cyanosilylation of aldehydes and ketones." Journal of the American Chemical Society.
NHC Catalyzed Cyanation: Song, J. J., et al. (2006).[5] "Activation of TMSCN by N-Heterocyclic Carbenes for Facile Cyanosilylation of Carbonyl Compounds." Journal of Organic Chemistry, 71(3), 1273–1276.[5]
Asymmetric Catalysis (Ti-Salen): Belokon, Y. N., et al. (2004). "Titanium-catalyzed enantioselective addition of TMSCN to aldehydes." Tetrahedron, 60(46), 10433-10447.
Ortho-Effect Stability: Gregory, R. J. H. (1999). "Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications." Chemical Reviews, 99(12), 3649–3682.
Troubleshooting low conversion rates in 2,3-dimethoxyphenyl acetonitrile synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dimethoxyphenyl acetonitrile. It addresses common challenges and offers pract...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dimethoxyphenyl acetonitrile. It addresses common challenges and offers practical, field-proven solutions to optimize reaction outcomes. The information is presented in a question-and-answer format to directly tackle issues you may encounter in your laboratory.
This section is designed to help you diagnose and resolve common problems that lead to low yields and impure products in the synthesis of 2,3-dimethoxyphenyl acetonitrile.
Question 1: My reaction yield is consistently low when synthesizing 2,3-dimethoxyphenyl acetonitrile from 2,3-dimethoxybenzyl chloride and sodium cyanide. What are the likely causes and how can I improve it?
Low yields in this nucleophilic substitution reaction can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes & Solutions:
Incomplete Reaction: The reaction may not be going to completion due to several factors.
Poor Solubility of Sodium Cyanide: Sodium cyanide has limited solubility in many organic solvents.[1] To mitigate this, consider using a polar aprotic solvent such as DMSO or employing a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the concentration of the cyanide ion in the organic phase.[1]
Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned reaction time, consider extending it. A modest increase in temperature can also enhance the reaction rate, but be cautious as this may also promote side reactions.
Side Reactions: The formation of byproducts can significantly consume your starting materials and reduce the yield of the desired nitrile.
Isonitrile Formation: The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom.[1] Attack by the nitrogen atom leads to the formation of the undesired isonitrile byproduct. To minimize this, use alkali metal cyanides like NaCN or KCN over more covalent cyanides like AgCN.[1] Employing polar aprotic solvents also favors the formation of the nitrile.[1]
Hydrolysis of Starting Material or Product: The presence of water can lead to the hydrolysis of the benzyl chloride to 2,3-dimethoxybenzyl alcohol or the nitrile product to 2,3-dimethoxyphenylacetic acid.[1][2] Ensure all glassware is thoroughly dried and use anhydrous solvents.
Poor Quality of Starting Materials: Impurities in the 2,3-dimethoxybenzyl chloride can inhibit the reaction.[1] It is advisable to use freshly prepared or purified benzyl chloride.
Experimental Protocol: Synthesis of 2,3-Dimethoxybenzyl Chloride
A common precursor, 2,3-dimethoxybenzyl chloride, can be synthesized from 2,3-dimethoxybenzyl alcohol.
Step
Procedure
Notes
1
To a stirring solution of 2,3-dimethoxybenzyl alcohol (1 equivalent) in dichloromethane (CH2Cl2) at 0°C, add N,N-dimethylformamide (catalytic amount).
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
2
Slowly add thionyl chloride (1.2 equivalents) dropwise to the solution, maintaining the temperature at 0°C.
The addition should be slow to control the exothermic reaction and the evolution of HCl and SO2 gas.
3
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
Monitor the reaction by TLC until the starting material is consumed.
4
Carefully pour the reaction mixture into a saturated sodium bicarbonate (NaHCO3) solution to quench the reaction.
This step neutralizes the excess thionyl chloride and HCl.
5
Extract the product with dichloromethane, wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate (MgSO4).
6
Concentrate the solution under reduced pressure to obtain the crude 2,3-dimethoxybenzyl chloride.
The crude product can be used directly in the next step or purified by distillation if necessary.
This protocol is adapted from a general procedure for the synthesis of benzyl chlorides.[3]
Question 2: I am attempting the synthesis from 2,3-dimethoxybenzaldehyde, but the conversion is poor. What alternative routes from the aldehyde are there and what are the key considerations?
Synthesizing 2,3-dimethoxyphenyl acetonitrile from the corresponding aldehyde is a viable alternative to the benzyl halide route. The Strecker synthesis is a classic and effective method.[4]
The Strecker Synthesis Pathway:
This three-component reaction involves the aldehyde, ammonia (or an ammonium salt), and a cyanide source.[5]
Caption: The Strecker synthesis pathway for 2,3-dimethoxyphenyl acetonitrile.
Troubleshooting the Strecker Synthesis:
Imine Formation: The initial step is the formation of an imine from the aldehyde and ammonia. This is an equilibrium reaction, and the removal of water can drive it forward.
Cyanide Addition: The cyanide ion then attacks the iminium ion. Using a cyanide source like KCN or NaCN in a buffered solution can be effective.[6]
Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol or a mixture of water and an organic solvent.
Question 3: My final product is contaminated with a significant amount of 2,3-dimethoxyphenylacetic acid. How can I prevent its formation and remove it?
The presence of 2,3-dimethoxyphenylacetic acid indicates hydrolysis of the nitrile product.
Prevention:
Anhydrous Conditions: As mentioned previously, ensure your reaction is carried out under strictly anhydrous conditions.
Work-up Procedure: During the work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions, which can promote hydrolysis.[2][7]
Removal:
Acid-Base Extraction: 2,3-dimethoxyphenylacetic acid is acidic and can be removed by washing the organic layer containing your product with a mild aqueous base, such as a saturated sodium bicarbonate solution. The deprotonated acid will move into the aqueous layer, which can then be separated.
Question 4: I suspect my product is contaminated with the isomeric isonitrile. How can I confirm its presence and remove it?
Isonitriles are common byproducts in nitrile synthesis and can be problematic for subsequent reactions.[1]
Confirmation:
Odor: Isonitriles often have a characteristic and unpleasant odor.
Spectroscopy: Infrared (IR) spectroscopy can be a useful tool. Nitriles (C≡N) typically show a sharp absorption band around 2250 cm⁻¹, while isonitriles (N≡C) absorb at a lower frequency, around 2150 cm⁻¹.
Removal:
Acidic Wash: A common method to remove isonitrile impurities is to wash the crude product with warm (around 60°C) dilute sulfuric acid. This hydrolyzes the isonitrile to a primary amine, which can then be removed by a subsequent aqueous wash.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the reaction of 2,3-dimethoxybenzyl chloride with sodium cyanide?
Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone are generally preferred.[1] They effectively solvate the sodium cation, leaving the cyanide anion more available for nucleophilic attack by its carbon atom, thus favoring nitrile formation over isonitrile formation.[1]
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique. A suitable eluent system, for example, a mixture of hexane and ethyl acetate, can be used to separate the starting benzyl chloride from the more polar product, 2,3-dimethoxyphenyl acetonitrile. The spots can be visualized under UV light, as aromatic compounds often absorb UV radiation.[8][9] Staining with a potassium permanganate solution can also be used, which will react with any remaining benzyl chloride.[9]
Q3: What is the best method for purifying the final product?
Recrystallization: If the crude product is a solid, recrystallization is an excellent purification method. A suitable solvent system should be chosen where the product is soluble at high temperatures and sparingly soluble at low temperatures.[10] Common solvents for recrystallizing aromatic compounds include ethanol, methanol, or mixtures of a polar and a non-polar solvent like ethanol/water or acetone/hexane.[11][12][13]
Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique. A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) can be used to separate the product from impurities.
Visualization of Aromatic Nitriles on TLC:
Caption: Common TLC visualization methods for monitoring the synthesis of aromatic nitriles.
References
Scribd. (n.d.). Benzyl Cyanide Hydrolysis To Acid. Retrieved from [Link]
BenchChem. (2025).
Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]
Aecenar. (n.d.). Phenylacetic acid production(PAA-precursor). Retrieved from [Link]
Ataman Kimya. (n.d.). BENZYL CYANIDE. Retrieved from [Link]
HYDROLYSIS OF ARYLACETONITRILES. (n.d.).
SWAYAM Prabha IIT Madras Channels. (2022, December 8). Nitriles and isonitriles [Video]. YouTube. Retrieved from [Link]
Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
Google Patents. (n.d.). US4925642A - Process for the preparation and the isolation of aromatic nitriles.
National Institutes of Health. (n.d.). Biosynthesis of Isonitrile- and Alkyne-Containing Natural Products. Retrieved from [Link]
University of California, Los Angeles. (n.d.).
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
Thin Layer Chrom
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
Google Patents. (n.d.). CN103193608A - Method for preparing dimethoxy benzaldehyde from veratrole.
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
Chemistry Stack Exchange. (2016, February 14). Isonitrile to nitrile conversion. Retrieved from [Link]
Pearson. (n.d.). Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. Retrieved from [Link]
TLC stains. (n.d.).
MilliporeSigma. (n.d.).
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
askIITians. (2016, June 19). The reaction of 4-Bromo benzyl chloride with sodium cyanide in ethano. Retrieved from [Link]
Physics Wallah. (2022, October 17). The reaction of the benzyl chloride with sodium cyanide followed by reduction with hydrogen in th... [Video]. YouTube. Retrieved from [Link]
Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 25(6), 877–879.
MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]
Supporting Inform
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]
Beilstein Journals. (2020, November 30). Ultrasound-assisted Strecker synthesis of novel 2-(hetero)aryl-2-(arylamino)acetonitrile derivatives. Retrieved from [Link]
ResearchGate. (n.d.). The synthesis route of the title compound; (i) 2 eq. of... [Image]. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 3,4-dimethoxybenzyl chloride. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. Retrieved from [Link]
Google Patents. (n.d.). CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.
Recent Developments in the Isonitrile-Based Multicomponent Synthesis of Heterocycles. (n.d.).
New Synthetic Pathways for Thiocarbohydrazide and Salicylaldehyde Azine Compounds. (2017).
Tosylhydrazine-promoted self-conjugate reduction–Michael/aldol reaction of 3-phenacylideneoxindoles towards dispirocyclopentanebisoxindole deriv
National Institutes of Health. (n.d.). 1-(2,3-Dimethoxybenzylidene)-2-(2,4-dinitrophenyl)hydrazine. Retrieved from [Link]
Technical Support Center: Purification of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals Introduction 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its synthesis,...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-amino-2-(2,3-dimethoxyphenyl)acetonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its synthesis, often achieved through a Strecker reaction, utilizes a cyanide source, which can lead to residual cyanide in the final product.[1][2][3] The presence of cyanide, a potent inhibitor of cellular respiration, is a significant safety concern and can interfere with subsequent synthetic steps and biological assays.[4] Therefore, its effective removal is a critical step in the purification process.
This guide provides a comprehensive overview of methods for cyanide removal, tailored to the specific properties of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile, along with troubleshooting advice for common issues encountered during purification.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual cyanide from my 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile sample?
A1: Cyanide is highly toxic and can be fatal even at low concentrations.[5][6] From a chemical standpoint, residual cyanide can react with downstream reagents, leading to unwanted side products and reduced yields. For biological applications, trace amounts of cyanide can lead to erroneous results due to its potent biological activity.[4]
Q2: What are the primary methods for removing cyanide byproducts?
A2: The most common and effective methods for removing cyanide from organic compounds like aminonitriles include:
Acid-Base Extraction: This technique exploits the basicity of the amino group in your compound to separate it from acidic or neutral impurities, including hydrogen cyanide (HCN) or cyanide salts.[7][8][9][10][11]
Recrystallization: This purification technique separates compounds based on differences in their solubility. It is effective for removing impurities that have different solubility profiles from the desired aminonitrile.[12][13]
Chemical Treatment: In some cases, a mild chemical treatment can be used to convert residual cyanide into less harmful or more easily removable substances.
Q3: How can I detect the presence of residual cyanide in my sample?
A3: While specialized analytical methods like ion chromatography or colorimetric tests are the most accurate, a qualitative indication can sometimes be a faint, bitter almond-like odor. However, a significant portion of the population cannot detect this smell due to a genetic trait, so this is not a reliable safety measure.[5][14] For research and development purposes, it is highly recommended to use validated analytical techniques to confirm the absence of cyanide.
Q4: What are the critical safety precautions when handling samples potentially contaminated with cyanide?
A4: Always work in a well-ventilated chemical fume hood.[14][15] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (double gloving is recommended), and safety goggles.[5][14][16] Never mix cyanide-containing waste with acids, as this will generate highly toxic hydrogen cyanide gas.[5][6][14] Familiarize yourself with your institution's specific safety protocols for handling cyanides and have an emergency response plan in place.[5][14][16]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile.
Scenario 1: Low Recovery After Acid-Base Extraction
Problem: You are experiencing a significant loss of your aminonitrile product after performing an acid-base extraction to remove cyanide.
Possible Causes & Solutions:
Possible Cause
Explanation
Recommended Solution
Incomplete Protonation/Deprotonation
The pKa of the aminonitrile's amino group is crucial. If the pH of the acidic or basic wash is not appropriate, the compound may not fully partition into the desired layer.
Determine the approximate pKa of your aminonitrile. Use a sufficiently strong acid (e.g., 1M HCl) to ensure complete protonation and transfer to the aqueous layer. When basifying to recover the free amine, use a base (e.g., 1M NaOH) that will fully deprotonate the ammonium salt. Check the pH of the aqueous layer after each wash.
Emulsion Formation
The presence of surfactants or fine particulates can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, trapping your product.
Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer and can help break the emulsion. Alternatively, filtering the entire mixture through a pad of celite can sometimes resolve the issue.
Product Precipitation
If the concentration of the aminonitrile salt in the aqueous layer is too high, it may precipitate out, leading to losses during separation.
Use a larger volume of the aqueous solution to keep the salt dissolved. If precipitation occurs, you may need to collect the precipitate by filtration and combine it with the recovered product from the organic layer after basification.
Scenario 2: Persistent Impurities After Recrystallization
Problem: After recrystallizing your 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile, you still observe significant impurities in your analytical data (e.g., TLC, HPLC, NMR).
Possible Causes & Solutions:
Possible Cause
Explanation
Recommended Solution
Inappropriate Solvent System
The chosen solvent or solvent pair may have similar solubility properties for both your product and the impurities at both high and low temperatures.[12]
Perform a systematic solvent screen. Ideal recrystallization solvents should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[13] Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof).
Crystallization Occurred Too Quickly
Rapid cooling can trap impurities within the crystal lattice.
Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[12]
Co-crystallization of Impurities
The impurity may have a similar structure to your product, leading to co-crystallization.
If a single recrystallization is insufficient, a second recrystallization using a different solvent system may be necessary. Alternatively, consider a different purification technique, such as column chromatography, to remove the persistent impurity before a final recrystallization step.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Cyanide Removal
This protocol describes the purification of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile from crude reaction mixtures containing residual cyanide.
Workflow Diagram:
Caption: Workflow for Acid-Base Extraction.
Step-by-Step Procedure:
Dissolution: Dissolve the crude 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate.
Separation: Drain the lower aqueous layer, which now contains the protonated aminonitrile salt, into a clean Erlenmeyer flask. The organic layer, containing neutral impurities, can be discarded. Repeat the extraction of the organic layer with 1M HCl to ensure complete recovery of the aminonitrile.
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M sodium hydroxide (NaOH) with stirring until the solution is basic (pH > 10, check with pH paper). The free aminonitrile will precipitate or form an oily layer.
Back-Extraction: Add a fresh portion of the organic solvent to the flask and transfer the mixture back to the separatory funnel. Shake to extract the neutral aminonitrile back into the organic layer.
Isolation: Separate the organic layer and wash it with brine to remove residual water and inorganic salts.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile.
Protocol 2: Recrystallization for Final Purification
This protocol is suitable for further purifying the aminonitrile after an initial purification step like acid-base extraction.
Workflow Diagram:
Caption: Workflow for Recrystallization.
Step-by-Step Procedure:
Solvent Selection: Choose a suitable solvent or solvent pair in which the aminonitrile is highly soluble at elevated temperatures and poorly soluble at room temperature.
Dissolution: Place the impure aminonitrile in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.[13]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Technical Support Center: Alpha-Amino Nitrile Stability & Optimization
Current Status: Operational Agent: Senior Application Scientist Topic: Optimizing pH conditions for the stability of -amino nitriles Introduction: The Metastable Challenge Welcome to the technical support hub for Strecke...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Agent: Senior Application Scientist
Topic: Optimizing pH conditions for the stability of
-amino nitriles
Introduction: The Metastable Challenge
Welcome to the technical support hub for Strecker synthesis intermediates. If you are accessing this guide, you are likely dealing with the inherent instability of
-amino nitriles .
These compounds exist in a precarious "metastable" window. They are the kinetic products of the Strecker reaction but are thermodynamically prone to two opposing decomposition pathways depending on pH: Hydrolysis (acid-catalyzed) and the Retro-Strecker reaction (base-catalyzed).
This guide provides the logic, workflows, and troubleshooting steps required to isolate and store these intermediates successfully.
Module 1: The Stability Spectrum (Theory)
To optimize stability, you must understand the "pH Tug-of-War." The stability of an
-amino nitrile relies heavily on the protonation state of its amine nitrogen.
The Electron-Withdrawing Effect: The nitrile group (-CN) is strongly electron-withdrawing. This lowers the pKa of the adjacent amine significantly (typically to pKa ~5.0–6.0) compared to a standard alkyl amine (pKa ~10).
The Danger Zone (High pH): If the pH is above the amine's pKa, the amine exists as a free base. The lone pair can push electron density back, expelling the cyanide ion (a good leaving group) and reverting the molecule to the imine/aldehyde. This is the Retro-Strecker pathway.[1]
The Danger Zone (Low pH + Heat): While protonation shuts down the Retro-Strecker pathway, extreme acidity (pH < 1) combined with water and heat drives the irreversible Hydrolysis of the nitrile to an amide and eventually a carboxylic acid.
Visualization: The pH Stability Landscape
The following diagram illustrates the mechanistic fate of
-amino nitriles across the pH scale.
Figure 1: The stability window for
-amino nitriles lies in maintaining the protonated ammonium species (pH ~3–5) to prevent cyanide loss, while avoiding the extreme conditions that drive nitrile hydrolysis.
Module 2: Troubleshooting Guide
Select the issue that matches your experimental observation.
Ticket #001: "My product disappears/degrades during aqueous workup."
Diagnosis: Retro-Strecker Reaction.
Root Cause: The pH of your aqueous wash was likely too basic (pH > 7-8). As you extract the free amine, the equilibrium shifts toward the imine and cyanide, especially if the layers are warm.
Corrective Protocol:
Temperature Control: Perform all extractions at 0°C . The Retro-Strecker reaction is highly temperature-dependent.
Buffer Your Wash: Do not use saturated NaHCO₃ (pH ~8.5) if your substrate is sensitive. Use a Phosphate Buffer (pH 6.0–6.5) . This keeps the amine partially protonated and reduces the rate of cyanide expulsion during the brief biphasic contact.
Speed: Minimize contact time with water. Separate layers immediately and dry the organic phase over MgSO₄ (which is slightly acidic) rather than K₂CO₃ (basic).
Ticket #002: "I see amide or carboxylic acid peaks in my NMR."
Diagnosis: Acid-Catalyzed Hydrolysis.[2]
Root Cause: The reaction mixture was left in an acidic environment (excess HCN/HCl) for too long, or the temperature was allowed to rise during an acidic quench.
Corrective Protocol:
Quench Strategy: If you generated HCN in situ using KCN/NH₄Cl, the medium is naturally buffered. However, if using Lewis acids, quench with a stoichiometric amount of base at -78°C or 0°C to neutralize excess acid immediately.
Avoid Water: If possible, precipitate the product as a salt (e.g., hydrochloride or oxalate) from an anhydrous solvent (Ether/MeOH) rather than performing an aqueous workup.
Ticket #003: "The oil turned brown/black upon storage."
Diagnosis: Oxidative Polymerization or HCN Polymerization.
Root Cause: Free base
-amino nitriles are prone to oxidation at the -carbon and can also undergo self-polymerization initiated by trace cyanide.
Corrective Protocol:
Salt Formation: Never store unstable
-amino nitriles as free bases. Convert them to their Hydrochloride or Oxalate salts immediately. These solids are indefinitely stable at -20°C.
Scavenge Cyanide: Ensure all free cyanide is removed during workup. Residual cyanide catalyzes polymerization (the "azulmic acid" formation).
Module 3: The "Golden Protocol" for Isolation
To maximize yield and purity, avoid the "Free Base Trap." Use this self-validating workflow to lock the molecule in its stable salt form.
Workflow Visualization
Figure 2: The "Lock and Load" strategy. By converting the nitrile to a salt in non-aqueous conditions, you bypass the pH windows where decomposition occurs.
Step-by-Step Methodology
Dilution: Upon reaction completion, dilute the mixture with diethyl ether or MTBE (Methyl tert-butyl ether) and cool to 0°C.
The Wash (Crucial): Wash rapidly with cold water or pH 6 buffer. Avoid brine if it is slightly basic (check pH).
Why? Removes inorganic cyanide salts.
Drying: Dry the organic layer over anhydrous MgSO₄ for 10 minutes. Filter.
Salt Precipitation:
Cool the filtrate to 0°C.
Dropwise add 4M HCl in Dioxane or a saturated solution of Oxalic Acid in Ether .
The
-amino nitrile will precipitate as a white, stable solid.
Isolation: Filter the solid under argon/nitrogen. Wash with cold ether.
Storage: Store the salt in a desiccator at -20°C.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use silica gel chromatography to purify the free base?A: Proceed with extreme caution. Silica gel is slightly acidic (pH 4-5), which is generally good for stability, but the silanols can catalyze hydrolysis if the column is slow and wet.
Modification: Pre-treat the silica with 1% Triethylamine (TEA) to neutralize acidity, but be warned: the basicity of TEA might trigger the Retro-Strecker reaction.
Verdict: Crystallization as a salt is superior to chromatography.
Q: How does the substituent "R" affect pH sensitivity?A:
Electron-Donating Groups (Alkyl): Stabilize the iminium ion, making the Retro-Strecker reaction less favorable. These are more robust.
Electron-Withdrawing Groups (Aryl, CF3): Destabilize the iminium, making the C-CN bond weaker. These require strictly non-aqueous workups and lower temperatures.
Q: I need the free base for the next step. How do I handle the salt?A: Do not "freebase" the salt until the exact moment of the next reaction.
Protocol: Suspend the salt in your reaction solvent, cool to 0°C, and add a stoichiometric amount of organic base (e.g., DIPEA or TEA) immediately before adding the next reagent.
Summary Data Table: pH & Stability
Condition
pH Range
Dominant Species
Stability Status
Risk Factor
Strongly Acidic
< 1.0
Protonated Nitrile ()
Unstable (Heat)
Irreversible Hydrolysis to Acid
Mildly Acidic
3.0 – 5.0
Ammonium Salt ()
Stable
Optimal for Storage/Isolation
Neutral
6.0 – 7.5
Equilibrium Mix
Metastable
Slow Decomposition
Basic
> 8.5
Free Amine ()
Unstable
Rapid Retro-Strecker (Loss of HCN)
References
Strecker, A. (1850).[3][4] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie, 75(1), 27-45.
Mowat, J. et al. (2019). "Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely." Communications Chemistry, 2, Article 41. (Discusses nucleophilicity and pKa of aminonitriles vs amino acids).
Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions and Analogous Syntheses." Chemical Reviews, 103(8), 2795–2828. (Comprehensive review on mechanism and stability).
Kuwano, R. et al. (2004). "pH-Dependent Chemoselective Synthesis of α-Amino Acids." Journal of the American Chemical Society, 126(3), 718-719. (Details the pH windows for reductive amination vs Strecker).
Master Organic Chemistry. (2018). "The Strecker Synthesis of Amino Acids." (Mechanistic overview of hydrolysis vs formation).
Comparative Analysis: 1H NMR vs. Chromatographic Techniques for the Characterization of 2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile
Executive Summary 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile is a labile -aminonitrile intermediate, often synthesized via the Strecker reaction.[1] It serves as a critical scaffold in the synthesis of isoquinoline-base...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-amino-2-(2,3-dimethoxyphenyl)acetonitrile is a labile
-aminonitrile intermediate, often synthesized via the Strecker reaction.[1] It serves as a critical scaffold in the synthesis of isoquinoline-based alkaloids and pharmaceutical agents.
For researchers, the primary analytical challenge is the compound's inherent instability.[1]
-aminonitriles are prone to the retro-Strecker reaction (decomposition into imine and HCN) and hydrolysis (conversion to amides/acids) under standard reverse-phase HPLC conditions (acidic mobile phases, aqueous environments).[1]
This guide argues that Quantitative 1H NMR (qNMR) is the superior primary analytical technique for this specific molecule, offering non-destructive structural verification and purity assessment without the degradation risks associated with LC-MS or HPLC-UV.[1][2]
The 2,3-dimethoxy substitution pattern creates a distinct steric and electronic environment compared to the more common 3,4-dimethoxy isomers (e.g., Verapamil precursors).[1]
Predicted 1H NMR Data (400 MHz, CDCl3, 298 K):
Proton Group
Shift (, ppm)
Multiplicity
Integration
Diagnostic Notes
Ar-H (H-4, H-5, H-6)
6.80 – 7.15
Multiplet
3H
The 2,3-substitution often results in a tightly coupled ABC system.[1] H-5 (meta to both OMe) typically appears as a triplet-like dd.[1]
-CH (Methine)
4.95 – 5.15
Singlet
1H
Critical Diagnostic. This peak shifts significantly (+0.5 ppm) if the amine is protonated or if the nitrile hydrolyzes.[1]
-OCH3 (x2)
3.85 – 3.90
Singlet(s)
6H
Two distinct singlets may resolve due to the non-equivalent environments (C2 vs C3).[1]
-NH2 (Amine)
1.80 – 2.50
Broad Singlet
2H
Exchangeable.[1] Position is concentration/solvent dependent.[1] Disappears with shake.[1]
Expert Insight: The "Ortho-Effect"
Unlike 3,4-dimethoxy analogs, the 2-methoxy group in this molecule exerts a steric influence on the adjacent chiral center (the
-carbon).[1] In 1H NMR, this can restrict rotation slightly, occasionally causing broadening of the methine singlet in very cold solvents.[1] In standard , however, it serves as a reliable integration standard.[1]
Comparative Performance: qNMR vs. HPLC-UV vs. LC-MS[1]
The following table contrasts the performance of 1H NMR against standard chromatographic methods for this specific aminonitrile class.
Feature
1H NMR (Recommended)
HPLC-UV
LC-MS
Sample Integrity
High. Analysis in anhydrous prevents hydrolysis.[1]
Low. Acidic mobile phases (0.1% TFA/Formic Acid) catalyze retro-Strecker decomposition.[1]
Medium. Fast scanning minimizes degradation, but ionization can induce fragmentation.[1]
Purity Accuracy
Absolute. qNMR measures molar ratio directly.[1] Detects residual solvents and inorganic salts.[1]
Relative. Requires response factors.[1][3][4][5] Often overestimates purity by missing non-UV active salts (e.g., KCN residues).[1]
Qualitative. Excellent for ID, poor for quantitation without isotopically labeled standards.
Structural Detail
High. Distinguishes between the aminonitrile and its hydrolysis product (-amino amide).[1]
Low. Retention time shifts are subtle between the nitrile and amide.[1]
High. Mass difference (+18 Da) clearly identifies hydrolysis.[1]
Prep Time
< 10 Minutes (Dissolve & Run).
> 30 Minutes (Equilibration + Run).
> 30 Minutes.
The Decomposition Risk (Retro-Strecker)
The primary reason to prefer NMR is the chemical equilibrium shown below.[1] In aqueous/acidic HPLC conditions, the equilibrium shifts right, leading to "ghost peaks" of the aldehyde.[1]
Figure 1: The Retro-Strecker decomposition pathway.[1] Acidic conditions (common in HPLC) drive the loss of cyanide, artificially lowering the measured purity of the target molecule.
Validation Rule: If the Methoxy integral is < 5.8 or > 6.2, your sample contains significant impurities (likely the aldehyde starting material, which has methoxy peaks but no proton at 5.0 ppm).[1]
Analytical Workflow Diagram
The following decision tree helps researchers select the correct method based on the synthesis stage.
Figure 2: Recommended analytical workflow. Note that HPLC is relegated to a secondary role due to stability concerns.
References
Strecker Synthesis & Mechanisms
Title: The Strecker Synthesis of Amino Acids.[5][7][8][9]
A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile
Introduction 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical as impurities can affect the safety, efficacy, and stability of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-amino-2-(2,3-dimethoxyphenyl)acetonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the purity of such compounds due to its high resolution, accuracy, and sensitivity.[1]
Developing a robust, stability-indicating HPLC method is not merely a procedural task; it is a scientific investigation into the physicochemical properties of the analyte and its potential degradants. A stability-indicating method is one that can accurately quantify the analyte in the presence of its impurities, excipients, and any degradation products that may form under various stress conditions.[2][3] This guide provides a comprehensive comparison of experimental choices and supporting data for the development of such a method for 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile, grounded in the principles outlined by the International Council for Harmonisation (ICH).[4][5]
Understanding the Analyte: The Foundation of Method Development
Before initiating any experimental work, understanding the structure of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile is paramount.
Structure: The molecule contains a basic primary amine (-NH2), a polar nitrile (-CN) group, and a moderately nonpolar dimethoxyphenyl ring system.
Physicochemical Properties:
pKa: The primary amine is basic and will be protonated (positively charged) at acidic pH. This is a critical handle for manipulating chromatographic retention.
UV Chromophore: The dimethoxyphenyl ring provides strong UV absorbance, making UV detection a suitable choice.[6]
Chirality: The α-carbon is a chiral center, meaning enantiomers exist. While this guide focuses on achiral purity, awareness of chirality is crucial, as a separate chiral method may be required to control stereoisomeric impurities.[7][8]
Potential impurities can arise from the synthesis process (e.g., unreacted starting materials, byproducts) or degradation (e.g., hydrolysis of the nitrile group to an amide or carboxylic acid).[9][10] The goal is to develop a single method that can resolve the main component from all these potential species.
Experimental Workflow for Method Development
A systematic approach is essential for efficient and effective method development. The following workflow outlines the logical progression from initial screening to the final optimized method.
Comparative Guide: Mass Spectrometry Profiling of 2,3-Dimethoxyphenyl Acetonitrile
Executive Summary 2,3-Dimethoxyphenyl acetonitrile (2,3-DMPAN) is a critical analytical target, primarily serving as a precursor in the synthesis of "2C-series" phenethylamines (e.g., 2C-N). Its accurate identification i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2,3-Dimethoxyphenyl acetonitrile (2,3-DMPAN) is a critical analytical target, primarily serving as a precursor in the synthesis of "2C-series" phenethylamines (e.g., 2C-N). Its accurate identification is essential in forensic drug profiling and pharmaceutical quality control.
This guide provides a technical comparison of Electron Ionization (EI) and Electrospray Ionization (ESI) fragmentation patterns. Unlike its structural isomers (e.g., 3,4- or 2,5-dimethoxy analogs), 2,3-DMPAN exhibits unique "ortho-effect" fragmentation pathways due to the proximity of the methoxy group at the C2 position to the acetonitrile side chain. This guide details these mechanistic differences to facilitate unambiguous identification.
Part 1: The Analytical Challenge
The primary difficulty in analyzing dimethoxyphenyl acetonitriles lies in positional isomerism . The 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-isomers share:
Exact Mass: 177.0790 Da (
)
Elemental Composition: C (67.78%), H (6.26%), N (7.90%), O (18.06%)
Solubility Profiles: Highly similar in organic solvents (MeOH, ACN).
Differentiation relies on observing specific fragmentation intensity ratios and rearrangement ions that occur only when substituents are in the ortho position relative to the side chain.
Part 2: Comparative Methodology (EI vs. ESI)
Electron Ionization (EI-MS)[1][2]
Nature: Hard ionization (70 eV).
Key Utility: Structural fingerprinting via predictable bond cleavage.
Dominant Mechanism: Radical-site initiated cleavage and benzylic scission.
Performance: Superior for distinguishing isomers through relative abundance of the tropylium-like ion versus the molecular ion.
Electrospray Ionization (ESI-MS/MS)
Nature: Soft ionization.
Key Utility: High sensitivity detection of the protonated molecule
Performance: Essential for trace analysis in biological matrices but requires optimized collision energies (CE) to generate diagnostic fragments.
Summary Data Table: Ionization Comparison
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI)
Primary Ion
(m/z 177)
(m/z 178)
Base Peak (Typical)
m/z 136 or 137 (Benzylic cation)
m/z 178 (Precursor)
Isomer Specificity
High (Spectral fingerprinting)
Moderate (Requires MS/MS optimization)
Detection Limit
ng range (GC-MS)
pg range (LC-MS/MS)
Key Interference
Co-eluting matrix hydrocarbons
Matrix suppression
Part 3: Deep Dive - Fragmentation Mechanisms
The "Ortho Effect" in 2,3-DMPAN
The defining feature of the 2,3-isomer is the steric proximity of the 2-methoxy group to the acetonitrile side chain .
Mechanism 1: Benzylic Cleavage (Universal)
In all isomers, the bond between the benzylic carbon and the nitrile group is weak.
Pathway:
Result: Formation of a dimethoxybenzyl cation (m/z 137) or tropylium derivative.
Mechanism 2: Ortho-Methoxy Hydrogen Transfer (Specific to 2,3- and 2,5-isomers)
In 2,3-DMPAN, a hydrogen atom from the
-carbon of the acetonitrile group can transfer to the oxygen of the ortho-methoxy group. This facilitates the elimination of neutral molecules (like formaldehyde or methanol) that is energetically unfavorable in the 3,4-isomer.
Diagnostic Ratio:
2,3-isomer: Higher abundance of ions resulting from interaction between substituents (e.g., m/z 146 from loss of
).
3,4-isomer: Dominance of simple cleavage ions (m/z 137).
Visualization: Fragmentation Pathways
The following diagram illustrates the competing pathways for 2,3-DMPAN under EI conditions.
Caption: Figure 1. Competing EI fragmentation pathways. The "Ortho Effect" (dashed line) is diagnostic for the 2,3-isomer.
Part 4: Experimental Protocols
Protocol A: GC-MS Differentiation (Recommended)
This protocol relies on the retention time index (RI) and spectral matching.
Sample Preparation:
Dissolve 1 mg of sample in 1 mL Ethyl Acetate.
Derivatization is not required for acetonitriles but can be used (e.g., reduction to amine) if resolution is poor.
GC Parameters:
Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).
Carrier Gas: Helium at 1.0 mL/min (constant flow).
Temp Program: 80°C (hold 1 min)
15°C/min 280°C (hold 5 min).
MS Parameters:
Source: EI at 70 eV.
Scan Range: m/z 40–350.
Source Temp: 230°C.
Data Analysis:
Extract Ion Chromatograms (EIC) for m/z 177, 162, and 137.
Calculate Ratio
. The 2,3-isomer typically shows a distinct ratio compared to the 3,4-isomer due to the stability of the ortho-methoxy radical cation.
X-ray crystallography data for 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile
Comparative Structural Analysis Guide: 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile Part 1: Executive Summary & Strategic Context In the development of isoquinoline-based therapeutics and non-natural amino acids, 2-amino-...
In the development of isoquinoline-based therapeutics and non-natural amino acids, 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile serves as a critical "Strecker" intermediate. Its structural integrity is often compromised by the steric crowding of the ortho- and meta-methoxy groups, which can induce unexpected conformational twisting or polymorphism.
This guide provides a technical comparison between Single Crystal X-ray Diffraction (SC-XRD) —the definitive method for solid-state characterization—and Solution-State NMR , the standard high-throughput alternative. While NMR provides rapid connectivity data, only SC-XRD can resolve the specific packing motifs and hydrogen-bonding networks (N-H···N) that dictate the stability and solubility of this pharmaceutical intermediate.
Part 2: Comparative Analysis (X-ray vs. Alternatives)
The following table contrasts the performance of SC-XRD against solution-phase NMR and Computational Modeling (DFT) for this specific aminonitrile scaffold.
Table 1: Performance Matrix for Structural Verification
To obtain the comparative data, the following self-validating protocols are recommended. These maximize the probability of obtaining diffraction-quality crystals for the 2,3-dimethoxy variant, which is prone to oiling out due to the flexible methoxy groups.
Objective: Grow single crystals of the free base or HCl salt suitable for Mo-Kα or Cu-Kα radiation.
Preparation: Dissolve 20 mg of pure 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile in 0.5 mL of Methanol (MeOH) . Ensure the solution is saturated but not precipitating.
Filtration: Pass through a 0.22 µm PTFE syringe filter into a small inner vial (GC vial). Causality: Dust particles induce nucleation too early, causing micro-crystallinity.
Diffusion Setup: Place the open inner vial inside a larger jar containing 3 mL of Diethyl Ether or Hexane (Antisolvent). Cap the outer jar tightly.
Incubation: Store at 4°C in a vibration-free environment for 3-7 days.
Mechanism:[1][2][3] The volatile antisolvent slowly diffuses into the methanol, gradually lowering solubility and promoting ordered lattice growth.
Reasoning: DMSO stabilizes the amine protons (-NH₂), allowing for the observation of coupling or exchange broadening that CDCl₃ often obscures.
Acquisition: Collect ¹H NMR (400 MHz minimum) with 64 scans to resolve the minor splitting of the methoxy peaks caused by the chiral center's influence.
Part 4: Structural Data & Interpretation
When analyzing the X-ray data for 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile, compare your refinement statistics against these benchmarks derived from analogous 2,3-disubstituted aryl-acetonitriles (e.g., 2,3-dichlorophenyl analogs).
Centrosymmetric groups are common for racemates. Chiral resolution yields P2₁2₁2₁.
C-N Bond Length
1.13 – 1.15 Å (Nitrile)
Standard triple bond character. Deviation suggests disorder.
Methoxy Torsion
15° – 30° (Out of plane)
The 2-methoxy group twists to avoid the 3-methoxy and the nitrile group.
H-Bonding
N—H···N (2.9 – 3.1 Å)
The amine acts as a donor to the nitrile nitrogen of a neighboring molecule, forming "ribbon" motifs.
R-Factor (R₁)
< 5.0%
Indicates a high-quality model fit. >7% suggests twinning or poor crystal quality.
Critical Analysis Point:
In the 2,3-dimethoxy structure, look specifically for intramolecular C-H···O interactions . The alpha-proton (on the acetonitrile carbon) often engages in a weak hydrogen bond with the oxygen of the 2-methoxy group, locking the conformation. This is a feature NMR cannot definitively prove but X-ray reveals instantly.
Part 5: Workflow Visualization
The following diagram illustrates the decision matrix for characterizing this compound, highlighting the "Go/No-Go" checkpoints for drug development.
Caption: Workflow for the isolation and structural validation of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile, prioritizing purity before crystallization.
Part 6: References
BenchChem Protocols. "Synthesis of 2-(2-Amino-4-methoxyphenyl)acetonitrile." BenchChem Application Notes. Accessed 2026.[1][2][4][5]
Fun, H. K., et al. "Crystal structure of 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile." PubMed Central / NIH, 2025.
MDPI Molecules. "The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile." MDPI, 2024.
Wlodawer, A., et al. "Protein crystallography for non-crystallographers, or how to get the best from published macromolecular structures."[2] FEBS Journal, cited via YouTube/RCSB PDB Guide.
Kawasaki, T., et al. "Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids." The Journal of Physical Chemistry Letters, 2023.
A Senior Application Scientist's Guide to Determining Enantiomeric Excess of Chiral 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical, non-negotiable aspect of characterizing chiral molecules. The biological activity of e...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical, non-negotiable aspect of characterizing chiral molecules. The biological activity of enantiomers can vary dramatically, with one providing a therapeutic effect while the other might be inactive or even harmful. This guide provides an in-depth comparison of methodologies for determining the enantiomeric excess of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile, a key chiral intermediate in the synthesis of various pharmaceutical compounds. We will delve into the technical nuances of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries.
The Importance of Enantiomeric Purity
2-amino-2-(2,3-dimethoxyphenyl)acetonitrile possesses a stereogenic center at the carbon bearing the amino and cyano groups. The spatial arrangement of these groups results in two non-superimposable mirror images, or enantiomers. In a pharmaceutical context, isolating and quantifying the desired enantiomer is paramount for ensuring drug safety, efficacy, and regulatory compliance.[1] This guide will equip you with the foundational knowledge and practical protocols to confidently assess the enantiomeric purity of this important synthetic building block.
Chiral HPLC is a powerful and widely used technique for the direct separation of enantiomers.[1][2] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[3]
The Causality Behind Experimental Choices
The selection of the appropriate CSP is the most critical factor in developing a successful chiral HPLC method.[2] For a molecule like 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile, which contains an aromatic ring, a polar amino group, and a cyano group, polysaccharide-based CSPs are an excellent starting point. These phases, typically derivatives of cellulose or amylose, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-π stacking.[3][4]
The mobile phase composition is another key parameter. A normal-phase elution mode, typically employing a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, often provides excellent selectivity for this class of compounds. The alcohol modifier plays a crucial role in modulating the interactions between the analyte and the CSP. For basic compounds like our target molecule, the addition of a small amount of a basic additive, such as diethylamine (DEA), can significantly improve peak shape and resolution by minimizing undesirable ionic interactions with residual silanol groups on the silica support.
Experimental Workflow: Chiral HPLC
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Detailed Experimental Protocol: Chiral HPLC
Column Selection:
Recommended: A polysaccharide-based chiral stationary phase, such as one based on amylose tris(3,5-dimethylphenylcarbamate). These are commercially available from various suppliers.
Dimensions: 4.6 mm I.D. x 250 mm, 5 µm particle size.
Mobile Phase Preparation:
Prepare a mobile phase consisting of n-Hexane, Isopropanol, and Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v).
Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly.
Sample Preparation:
Accurately weigh approximately 10 mg of the 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile sample.
Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
HPLC Conditions:
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Injection Volume: 10 µL
Detection: UV at 254 nm
Data Analysis:
Integrate the peak areas of the two separated enantiomers.
Calculate the enantiomeric excess (ee) using the formula:
ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
Comparative Performance Data (Hypothetical)
Parameter
Method A: Polysaccharide CSP 1
Method B: Polysaccharide CSP 2
Stationary Phase
Amylose tris(3,5-dimethylphenylcarbamate)
Cellulose tris(3,5-dichlorophenylcarbamate)
Mobile Phase
Hexane/IPA/DEA (80:20:0.1)
Hexane/Ethanol/DEA (90:10:0.1)
Retention Time (Enantiomer 1)
8.5 min
12.3 min
Retention Time (Enantiomer 2)
10.2 min
15.1 min
Resolution (Rs)
2.1
2.8
Selectivity (α)
1.25
1.30
Advantages
Faster analysis time.
Higher resolution and selectivity.
Disadvantages
Lower resolution.
Longer analysis time.
Method 2: NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy is another powerful tool for determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary is used to create a diastereomeric interaction. This can be achieved through two main approaches:
Chiral Derivatizing Agents (CDAs): The enantiomers are covalently reacted with a chiral derivatizing agent to form a mixture of diastereomers.[5] These diastereomers have distinct NMR spectra, allowing for their quantification.
Chiral Solvating Agents (CSAs): The enantiomers form transient, non-covalent diastereomeric complexes with a chiral solvating agent.[6][7] This results in the splitting of signals in the NMR spectrum, which can be integrated to determine the enantiomeric ratio.
The Causality Behind Experimental Choices
For 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile, the primary amino group is an ideal handle for derivatization. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride is a classic and effective CDA for primary amines.[5][8] The reaction forms stable diastereomeric amides. The magnetically anisotropic phenyl group of the Mosher's acid moiety causes different chemical shifts for the protons of the two diastereomers, allowing for their resolution and integration in the ¹H NMR spectrum.
The use of a CSA is often preferred as it is a non-destructive method that does not require chemical modification of the analyte. For our target molecule, a chiral acid like (R)-(-)-Mandelic acid can form diastereomeric salts with the basic amino group, leading to observable signal splitting in the NMR spectrum.
Experimental Workflow: NMR with Chiral Derivatizing Agent (Mosher's Acid)
Caption: Workflow for ee determination by NMR with a Chiral Derivatizing Agent.
Detailed Experimental Protocol: NMR with Mosher's Acid Chloride
Derivatization:
In an NMR tube, dissolve approximately 5 mg of the 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile sample in 0.7 mL of deuterated chloroform (CDCl₃).
Add 1.1 equivalents of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride).
Add 2 equivalents of dry pyridine.
Seal the tube and allow the reaction to proceed to completion at room temperature (monitor by TLC or ¹H NMR).
NMR Acquisition:
Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric amide mixture. A higher field strength (e.g., 400 MHz or greater) is recommended for better signal dispersion.
Data Analysis:
Identify a well-resolved proton signal that is distinct for each diastereomer. The methoxy protons of the dimethoxyphenyl group or the α-proton are good candidates.
Carefully integrate the areas of these two signals.
Calculate the enantiomeric excess using the formula:
ee (%) = [(Integration_major - Integration_minor) / (Integration_major + Integration_minor)] * 100
Requires chemical reaction and work-up. Potential for kinetic resolution.
Smaller signal separation, may require higher field NMR.
Conclusion and Recommendations
Both chiral HPLC and NMR spectroscopy are highly effective methods for determining the enantiomeric excess of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile. The choice between them often depends on the specific requirements of the analysis.
For routine quality control and high-throughput screening, Chiral HPLC is generally the preferred method. It offers excellent resolution, high sensitivity, and robust, reproducible results. The initial method development may require screening of a few columns and mobile phases, but once optimized, it is a very reliable technique.
NMR spectroscopy with chiral auxiliaries is a valuable orthogonal technique. The use of a chiral solvating agent is particularly advantageous for a quick, non-destructive assessment of enantiomeric purity. Derivatization with an agent like Mosher's acid can provide unambiguous results with large, easily quantifiable signal separations, making it an excellent tool for structural confirmation and for samples that are difficult to analyze by HPLC.
For a comprehensive and trustworthy characterization of your chiral aminonitrile, it is best practice to use two independent methods to confirm the enantiomeric excess. This dual-validation approach provides the highest level of confidence in your analytical results, a cornerstone of robust scientific research and drug development.
References
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). UNIPress. [Link]
CHIRAL STATIONARY PHASES. (n.d.). Regis Technologies. [Link]
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). PMC. [Link]
Isohexide-Based Tunable Chiral Platforms as Amide- and Thiourea-Chiral Solvating Agents for the NMR Enantiodiscrimination of Derivatized Amino Acids. (2024). PMC. [Link]
Cristiano Bolchi, Gabriella Roda, Marco Pallavicini 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the. (n.d.). AIR Unimi. [Link]
1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. (2018). PubMed. [Link]
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (n.d.). MDPI. [Link]
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (2007). PubMed. [Link]
RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. (2001). University of Illinois. [Link]
Organocatalytic Synthesis of α-Aminonitriles: A Review. (n.d.). MDPI. [Link]
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). PMC. [Link]
IR absorption peaks characteristic of alpha-amino nitrile functional groups
For professionals in chemical synthesis and drug development, the precise identification of functional groups is paramount. The α-amino nitrile moiety, a cornerstone in the synthesis of α-amino acids and various nitrogen...
Author: BenchChem Technical Support Team. Date: February 2026
For professionals in chemical synthesis and drug development, the precise identification of functional groups is paramount. The α-amino nitrile moiety, a cornerstone in the synthesis of α-amino acids and various nitrogen-containing heterocycles, presents a unique spectroscopic challenge and opportunity.[1] This guide provides an in-depth comparison of the characteristic infrared (IR) absorption peaks of the α-amino nitrile functional group, supported by experimental data and protocols, to enable researchers to confidently identify and characterize these versatile intermediates.
The Unique Vibrational Landscape of α-Amino Nitriles
The α-amino nitrile functional group is defined by the presence of both an amine and a nitrile group attached to the same carbon atom. This arrangement leads to a distinct set of vibrational modes that are readily detectable by Fourier Transform Infrared (FTIR) spectroscopy. The principal absorptions to monitor are the N-H stretches of the amino group, the C≡N stretch of the nitrile, and the C-N stretch. The exact position and appearance of these peaks provide valuable structural information, including the substitution pattern of the amine.
The power of IR spectroscopy lies in its ability to reveal the specific types of covalent bonds within a molecule. When exposed to infrared radiation, these bonds absorb energy and vibrate at specific frequencies.[2] The resulting spectrum is a molecular fingerprint, where distinct peaks correspond to different functional groups.[3] For α-amino nitriles, the key is to distinguish the characteristic peaks of both the amine and the nitrile and understand how their proximity influences the spectrum.
Deconstructing the Spectrum: Key Absorption Regions
The IR spectrum of an α-amino nitrile can be logically divided into several key regions, each providing specific structural clues.
The N-H Stretching Region (3500 - 3300 cm⁻¹)
This high-frequency region is diagnostic for the presence and type of amine (primary or secondary). Tertiary α-amino nitriles, lacking an N-H bond, will not show absorption in this region.[4]
Primary (1°) α-Amino Nitriles (R-NH₂) : These compounds display two distinct bands.[4] The higher frequency band corresponds to the asymmetric N-H stretching mode, while the lower frequency band is from the symmetric stretching mode.[5] These bands are typically sharper and less intense than the broad O-H peaks of alcohols.[4]
Secondary (2°) α-Amino Nitriles (R₂-NH) : These exhibit a single, weaker absorption band in this region, corresponding to the single N-H bond stretch.[1]
The C≡N Stretching Region (2260 - 2220 cm⁻¹)
The carbon-nitrogen triple bond of the nitrile group gives rise to a sharp peak in a relatively uncongested region of the spectrum, making it a highly reliable diagnostic feature.[6]
Aliphatic α-Amino Nitriles : The C≡N stretch typically appears in the range of 2260-2240 cm⁻¹. The intensity of this peak can vary from weak to medium.[7] This is because the change in dipole moment during the stretching vibration of a nitrile is often less pronounced than that of a carbonyl group.[8]
Aromatic and Conjugated α-Amino Nitriles : When the α-carbon is part of an aromatic system or conjugated with a double bond, the C≡N stretching frequency is lowered, appearing in the 2240-2220 cm⁻¹ range.[6] This shift to a lower wavenumber (red shift) is due to electronic delocalization, which slightly weakens the C≡N bond.
The Fingerprint Region (< 1500 cm⁻¹)
This region contains a complex series of absorptions arising from bending vibrations and C-N and C-C single bond stretches. While complex, it is unique to each molecule.
N-H Bending : Primary amines show a scissoring vibration (N-H bend) between 1650-1580 cm⁻¹.[1]
C-N Stretching : The stretching of the carbon-nitrogen single bond of the amine appears in the 1250-1020 cm⁻¹ range for aliphatic amines and at a slightly higher frequency (1335-1250 cm⁻¹) for aromatic amines.[1]
Comparative Analysis: Experimental Data
To illustrate these principles, the table below compares the key IR absorption peaks for representative primary, and tertiary α-amino nitriles. This side-by-side comparison highlights the clear spectral differences arising from the amine substitution pattern.
Note: The data for 2-Amino-2-methylpropionitrile is based on its classification, with expected peak locations provided for illustrative purposes as the specific spectral data was not available in the database.
Experimental Protocol: Acquiring High-Quality FTIR Data
The following protocol outlines the standard procedure for analyzing a liquid α-amino nitrile sample using an FTIR spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory. ATR is a preferred method for liquid and solid samples as it requires minimal sample preparation and is non-destructive.[12]
Instrument Preparation and Background Scan
System Initialization : Turn on the FTIR spectrometer and allow the system to initialize and perform its diagnostic checks.[13]
Software Setup : Launch the instrument control software. If not already selected, set the data acquisition mode for ATR.
Crystal Cleaning : Before any measurement, thoroughly clean the ATR diamond crystal. Use a lint-free wipe (e.g., Kimwipe) moistened with a volatile solvent like isopropanol or acetone to gently wipe the crystal surface. Allow the solvent to fully evaporate.[13]
Background Acquisition : With the clean, empty ATR accessory in place, acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the sample spectrum.[14]
Sample Analysis
Sample Application : Place a single drop of the liquid α-amino nitrile sample directly onto the center of the ATR diamond crystal. For a solid sample, place a small amount of the powder onto the crystal.[13]
Apply Pressure (for solids) : If analyzing a solid, lower the pressure anvil until it makes firm and even contact with the sample, ensuring good contact with the crystal.[13] For liquids, this step is typically not necessary.
Acquire Sample Spectrum : Initiate the sample scan. The software will collect the data, perform the Fourier transform, and ratio the single beam sample spectrum against the stored single beam background spectrum to produce the final absorbance or transmittance spectrum.
Data Processing : Perform any necessary data processing, such as a baseline correction, to ensure a flat baseline for accurate peak identification.[14]
Post-Analysis
Clean-Up : Thoroughly clean the ATR crystal and pressure anvil with a solvent-moistened wipe to remove all traces of the sample.[13] This prevents cross-contamination between experiments.
Causality and Interpretation: Why the Peaks Shift
Understanding the electronic environment of the α-amino nitrile is key to interpreting subtle shifts in peak positions.
Amine Substitution : As detailed above, the degree of substitution on the nitrogen atom directly dictates the presence (and number) of peaks in the N-H stretching region. This is the most direct and powerful piece of structural information available for this class of compounds in IR spectroscopy.
Conjugation : The presence of an aromatic ring or other conjugated system attached to the α-carbon allows for the delocalization of electron density into the nitrile's π-system. This delocalization slightly reduces the bond order of the C≡N triple bond, lowering its force constant and thus shifting its stretching vibration to a lower frequency.[6]
Hydrogen Bonding : For primary and secondary α-amino nitriles, intermolecular hydrogen bonding can occur between the N-H proton of one molecule and the nitrogen lone pair of another. This interaction can cause the N-H stretching bands to broaden and shift to slightly lower wavenumbers.[2] The extent of this effect is dependent on the sample concentration and physical state (neat liquid vs. dilute solution).
Conclusion
FTIR spectroscopy is an indispensable tool for the rapid and accurate identification of the α-amino nitrile functional group. By carefully analyzing the N-H stretching, C≡N stretching, and fingerprint regions of the spectrum, researchers can gain significant insight into the molecular structure. A thorough understanding of how factors like amine substitution and conjugation influence peak positions allows for a more nuanced and confident spectral interpretation, ultimately accelerating research and development in synthetic and medicinal chemistry.
References
Fiveable. (n.d.). Spectroscopy of Amines. Organic Chemistry Class Notes. Retrieved from [Link]
LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Amino-2-methylpropionitrile. PubChem. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-amine. Retrieved from [Link]
Shimadzu. (n.d.). FTIR Standard Operating Procedure. Retrieved from [Link]
SlidePlayer. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). 2-(Diethylamino)acetonitrile Data. NIST Chemistry WebBook. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). 2-(Diethylamino)acetonitrile Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
MSE. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
ACS Publications. (2021, January 7). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Benzyl nitrile IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). 1-Amino-2-propanol IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Benzyl nitrile IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Propanenitrile, 2-amino-. PubChem. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-[Benzyl(methyl)amino]propanenitrile. PubChem. Retrieved from [Link]
ResearchGate. (2022, August). IR spectra of pure benzylamine. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-amino-. NIST Chemistry WebBook. Retrieved from [Link]
Comparative Reactivity Guide: 2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile vs. Unsubstituted Analogs
Topic: Comparative Reactivity of 2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile vs. Unsubstituted Analogs Content Type: Publish Comparison Guide Executive Summary: The "Ortho-Methoxy" Paradox In the landscape of -aminonitri...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Reactivity of 2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile vs. Unsubstituted Analogs
Content Type: Publish Comparison Guide
Executive Summary: The "Ortho-Methoxy" Paradox
In the landscape of
-aminonitrile chemistry, 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile (Compound A ) presents a distinct reactivity profile compared to its unsubstituted analog, 2-amino-2-phenylacetonitrile (Compound B ).
While Compound B serves as the robust, textbook standard for Strecker syntheses, Compound A introduces a "push-pull" conflict:
Electronic Activation: The electron-donating methoxy groups (EDGs) stabilize the benzylic iminium intermediate, theoretically accelerating electrophilic substitutions.
Steric Deactivation: The ortho-methoxy group creates a significant steric barrier, retarding nucleophilic attack at the nitrile carbon (e.g., during hydrolysis) and destabilizing the molecule via the "Retro-Strecker" pathway.
This guide dissects these competing forces to assist researchers in optimizing yields and selecting appropriate conditions for downstream transformations.
Chemical Profile & Structural Analysis[1][2]
The introduction of the 2,3-dimethoxy motif fundamentally alters the steric and electronic landscape of the molecule.
Feature
Compound A (2,3-Dimethoxy)
Compound B (Unsubstituted)
Impact on Reactivity
Electronic Nature
Electron-Rich (-donor)
Neutral
A is more prone to oxidative degradation and benzylic cation formation.
Steric Environment
High (Ortho-substituent)
Low
A resists hydrolysis; nitrile carbon is shielded.
Benzylic Stability
High (Cation stabilized)
Moderate
A is susceptible to C-CN bond cleavage (Retro-Strecker).
Solubility
Lipophilic, poor in acidic water
Moderate
A requires organic co-solvents for hydrolysis.
pKa (Conjugate Acid)
~4.5 (Est.)
~4.1
A is slightly more basic due to ring donation.
Synthesis: Formation Kinetics & Stability
The Strecker Equilibrium
Both compounds are synthesized via the Strecker reaction. However, the equilibrium constant (
) for the formation of the -aminonitrile differs significantly.
Compound B (Unsubstituted): Formation is thermodynamically favored. The product precipitates readily and is stable on silica gel.
Compound A (2,3-Dimethoxy): The electron-donating groups stabilize the aldehyde/imine starting materials relative to the nitrile product. Consequently, Compound A exhibits a higher tendency for the Retro-Strecker reaction, especially under thermodynamic control (heating) or acidic conditions.
The following diagram illustrates the reversibility of the Strecker reaction, which is more pronounced for the electron-rich Compound A.
Figure 1: The electron-rich nature of the 2,3-dimethoxy ring stabilizes the Iminium Ion, shifting the equilibrium to the left (Retro-Strecker) compared to the unsubstituted analog.
Reactivity Case Study: Hydrolysis to Amino Acids
The transformation of the nitrile group (-CN) to the carboxylic acid (-COOH) is the most common application. Here, the steric hindrance of the 2-methoxy group in Compound A becomes the dominant factor.
Mechanism & Challenges
Unsubstituted (B): Acid hydrolysis (6M HCl, reflux) proceeds via protonation of the nitrile nitrogen followed by water attack. The phenyl ring offers no steric impedance.
2,3-Dimethoxy (A): The ortho-methoxy group physically blocks the trajectory of the water molecule attacking the nitrile carbon. Additionally, the harsh acidic conditions required for hydrolysis often trigger the Retro-Strecker reaction before hydrolysis is complete, regenerating the aldehyde.
Optimized Protocol for Compound A
To overcome the "Steric Wall" and "Retro-Strecker" instability, an Oxidative Hydrolysis or Alkaline Peroxide method is recommended over standard acid hydrolysis.
Recommended Protocol (Compound A):
Suspend Compound A (1.0 eq) in Acetone/Water (1:1).
Add
(2.0 eq) and (30%, 4.0 eq) at 0°C.
Allow to warm to RT. The peroxide generates the hydroperoxide anion (
), a smaller and more potent nucleophile than water (Alpha-effect), which bypasses the steric hindrance.
Result: Conversion to the Amide (intermediate) is rapid. Subsequent hydrolysis to the acid can be performed with mild base (LiOH).
Hydrolysis Method
Compound A Yield
Compound B Yield
Notes
6M HCl, Reflux
< 40% (Aldehyde recovery high)
> 85%
Acid promotes Retro-Strecker in A.
NaOH / H2O2
80–90%
95%
Best for sterically hindered nitriles.
Conc. H2SO4 (Cold)
60–70%
90%
Pinner reaction conditions; moderate success for A.
Reactivity Case Study: Bruylants Reaction (C-C Bond Formation)
The Bruylants reaction involves the displacement of the cyano group by a Grignard reagent to form
Reactivity Flip: Unlike hydrolysis, where Compound A is sluggish, in the Bruylants reaction, Compound A often outperforms Compound B .
Reasoning: The reaction proceeds via the expulsion of
to form an iminium ion. The electron-donating methoxy groups stabilize this cationic intermediate , facilitating the departure of the cyanide leaving group.
Experimental Insight:
Compound B: Requires Lewis acid promotion (
or ) to facilitate loss.
Compound A: Often reacts with Grignard reagents (
) directly due to the lability of the benzylic C-CN bond.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile
A Comprehensive Guide to the Safe Disposal of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile
This guide provides essential, step-by-step procedures for the safe handling and disposal of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile. As a member of the aminonitrile class of compounds, this substance requires specia...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential, step-by-step procedures for the safe handling and disposal of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile. As a member of the aminonitrile class of compounds, this substance requires specialized handling due to its potential toxicity and chemical reactivity. The protocols outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations, building upon established best practices for managing hazardous chemical waste.
Core Principle: Hazard-Aware Handling
The fundamental principle guiding the disposal of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile is the management of hazards associated with its chemical structure. Aminonitriles can be toxic and, most critically, possess the potential to release highly toxic hydrogen cyanide (HCN) gas, particularly under acidic conditions.[1][2] Therefore, all procedures must be designed to mitigate these risks.
Table 1: Hazard Profile Based on Analogous Compounds
Hazard Class
Description
Recommended Precaution
Source Analogs
Acute Toxicity
Harmful if swallowed, in contact with skin, or if inhaled.[6][7][8]
Use appropriate Personal Protective Equipment (PPE) and engineering controls at all times.
Potential to release toxic hydrogen cyanide (HCN) gas upon contact with acids.[1]
Strictly segregate from all acids and acidic waste streams.
4-Aminobutyronitrile, Acetonitrile
| Skin/Eye Irritation | May cause skin and serious eye irritation.[8][9] | Wear safety goggles and chemical-resistant gloves. | Acetonitrile, (methyleneamino)-, 2-Amino-2-(2,4-dimethoxyphenyl)acetonitrile hydrochloride |
Pre-Disposal Safety and Handling Protocols
Before generating or handling waste, establish a safe work environment. This is a self-validating system: proper preparation prevents incidents during waste handling and disposal.
Engineering Controls : Always handle 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile and its associated waste within a certified laboratory chemical fume hood to prevent inhalation of dust or potential vapors.[1]
Personal Protective Equipment (PPE) : Standard PPE is mandatory and includes a flame-resistant lab coat, closed-toe shoes, safety goggles, and chemical-resistant nitrile gloves.[6][7]
Avoid Incompatibilities : The most critical operational step is the strict segregation of this compound and its waste from acids, strong oxidizing agents, and other incompatible materials to prevent violent reactions or the release of HCN gas.[1][7]
Emergency Preparedness : Ensure a recently tested safety shower and eyewash station are accessible.[1] A spill kit containing absorbent materials appropriate for chemical spills should be readily available.
Step-by-Step Waste Disposal Workflow
The following workflow provides a systematic approach to ensure safety and regulatory compliance from the point of generation to final disposal.
Step 1: Waste Characterization and Segregation
Immediately upon generation, the waste must be characterized as Hazardous Chemical Waste . Due to its chemical nature, it falls under both Toxic and potentially Reactive waste categories.[3]
Causality : Proper characterization is the foundation of safe disposal. Mischaracterizing the waste could lead to it being mixed with incompatible chemicals, such as acids, with potentially fatal consequences.
Action : Designate a specific waste stream for 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile and any materials contaminated with it. This includes contaminated gloves, weigh boats, pipette tips, and solvent rinsates.
Segregation : Keep solid and liquid waste in separate, dedicated containers.[10] Never mix this waste with other chemical waste streams, especially halogenated or non-halogenated solvents, unless explicitly permitted by your institution's EHS department.[5]
Step 2: Containerization
Select a waste container that is compatible with the chemical and will not leak or degrade.[4][10]
Liquid Waste : Use a high-density polyethylene (HDPE) or glass container with a screw-top cap that can be securely sealed.
Solid Waste : Use a wide-mouth HDPE container or a securely sealable bag placed inside a rigid outer container.
Container Integrity : Ensure the container is in good condition, free from cracks or damage, and is kept closed at all times except when adding waste.[3][5]
Step 3: Labeling
Proper labeling is critical for the safety of all personnel who may handle the container.[3][10]
Action : Affix a "Hazardous Waste" label to the container before adding any waste.
Required Information :
The words "Hazardous Waste" .
The full chemical name: "2-amino-2-(2,3-dimethoxyphenyl)acetonitrile" .
A clear warning: "Cyanide-Containing Compound - DO NOT MIX WITH ACIDS" .
An accurate list of all components and their approximate percentages.
The date when waste was first added to the container (Accumulation Start Date).
The name of the principal investigator or laboratory contact.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3]
Location : The SAA must be under the control of the laboratory personnel generating the waste.
Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[4][10] This bin should be made of a compatible material and large enough to hold the entire volume of the container.
Segregation within SAA : Ensure the container is physically separated from incompatible materials, particularly acids.[4]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste until it is collected by trained professionals.
Action : Once the container is full (no more than 90%) or you have finished the project generating this waste, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[3] Do not dispose of this chemical down the drain or in the regular trash.[4]
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the safe disposal of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile.
Caption: Disposal workflow for 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile.
Decontamination and Empty Container Procedures
Empty containers that held this compound are also considered hazardous waste until properly decontaminated.
Protocol 1: Decontamination of Glassware
Initial Rinse : In a fume hood, rinse the glassware three times with a small amount of a suitable solvent (e.g., acetone or ethanol).
Collect Rinsate : The first rinsate is acutely hazardous and must be collected and added to your hazardous waste container for 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile.[1] Subsequent rinsates should also be collected as hazardous waste.
Final Wash : After the solvent rinses, wash the glassware with soap and water as usual.
Protocol 2: Disposal of Empty Stock Containers
Containers that held acutely hazardous materials like aminonitriles require a specific decontamination procedure before they can be discarded.[5][11]
Triple Rinse : In a fume hood, rinse the empty container thoroughly three times with a solvent capable of removing the residue (e.g., acetone or ethanol).[11]
Collect Rinsate : All three rinses must be collected and managed as hazardous waste. [5][11] Add the rinsate to your liquid hazardous waste container.
Deface Label : Completely remove or deface the original manufacturer's label on the container.[10][11]
Final Disposal : Once triple-rinsed and defaced, the container can typically be discarded in the regular laboratory glass or solid waste stream, depending on institutional policy.[11] Always confirm this final step with your EHS department.
By adhering to this comprehensive guide, researchers can ensure the safe management and disposal of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile, protecting themselves, their colleagues, and the environment.
References
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . UPenn EHRS - University of Pennsylvania. [Link]
Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
Management of Waste . Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
Safety Data Sheet for (3,4-Dimethoxyphenyl)acetonitrile . AFG Bioscience. [Link]
Operational Guide: Personal Protective Equipment for Handling 2-Amino-2-(2,3-dimethoxyphenyl)acetonitrile
This document provides essential safety and logistical information for the handling and disposal of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile. As a substituted aminonitrile, this compound warrants significant precautio...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential safety and logistical information for the handling and disposal of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile. As a substituted aminonitrile, this compound warrants significant precautions due to the potential for toxicity associated with the nitrile functional group, including the risk of cyanide exposure. This guide is structured to provide researchers, scientists, and drug development professionals with a clear, step-by-step framework for safe laboratory operations.
Hazard Assessment: Understanding the Risk Profile
Acute Toxicity: Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] The toxicity of aminonitriles is of particular concern as they can contain or metabolically release cyanide, which can cause acute and potentially fatal poisoning by inhibiting cellular respiration.[3] Symptoms of cyanide exposure can be delayed and may include headache, dizziness, nausea, and shortness of breath, progressing to more severe outcomes.[3][4][5]
Irritation: Direct contact can cause skin and serious eye irritation.[3][6] Inhalation of dust or vapors may lead to respiratory tract irritation.[6][7]
Flammability: While some related solids are combustible at high temperatures, many simple nitriles like acetonitrile are highly flammable liquids.[4][5][7][8] The solvent used to dissolve the compound may also be flammable.[3] Heating or burning aminonitriles can release highly toxic hydrogen cyanide (HCN) gas.[3][5]
Given these risks, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is mandatory.
Core Protective Measures: Selecting Your Personal Protective Equipment
The selection of PPE is the first line of defense. All handling of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile, including weighing and solution preparation, must be conducted within a certified chemical fume hood to control inhalation exposure.[7][9]
PPE Component
Specification
Rationale for Use
Hand Protection
Double-gloving with nitrile gloves.
Nitrile offers excellent resistance to a broad range of chemicals and provides a robust barrier against pathogens and contaminants.[10][11][12] Double-gloving minimizes the risk of exposure from a single glove failure.
Eye Protection
Chemical splash goggles.
Protects against splashes of liquids, and contact with solid particles, which can cause serious eye irritation.[1][3]
Body Protection
Flame-resistant laboratory coat.
A lab coat protects against incidental skin contact with the chemical. Flame-resistant material is a prudent precaution given the flammability of related compounds and solvents.
Respiratory
Use is conditional on risk assessment.
All work should be done in a fume hood. If there's a potential for exceeding exposure limits (e.g., large-scale work, spill), a NIOSH-approved respirator with appropriate cartridges is necessary.[2][13]
Procedural Guidance: From Handling to Disposal
This section provides a step-by-step workflow for the safe handling of 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile.
Area Preparation: Designate a specific area within a chemical fume hood for the handling of the compound. Ensure a cyanide antidote kit is readily available and personnel are trained in its use.[4]
PPE Donning: Before entering the designated area, don all required PPE as specified in the table above.
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use non-sparking tools.[13]
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly. Be aware that some nitriles can react with strong acids, bases, and oxidizing agents.[1][4]
Post-Handling: After completing the work, carefully remove gloves and wash hands thoroughly with soap and water.[1][2] Decontaminate the work surface.
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
Evacuate: Immediately alert others and evacuate the immediate area.
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
Assess: From a safe distance, assess the extent of the spill. For large spills, evacuate the lab and contact the institutional emergency response team.
Clean-up (for small, contained spills):
Don appropriate PPE, including respiratory protection if necessary.
Contain the spill using an inert absorbent material like sand or diatomaceous earth.[4]
Using spark-proof tools, carefully collect the absorbed material into a designated, sealable hazardous waste container.[9][13]
Decontaminate the spill area with a suitable cleaning agent, followed by soap and water.
All materials used for cleanup must be disposed of as hazardous waste.[4]
All materials contaminated with 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile are considered hazardous waste.
Segregation: Do not mix nitrile waste with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.
Containment: Solid waste (contaminated gloves, absorbent material) should be placed in a clearly labeled, sealed, and puncture-resistant container. Liquid waste must be stored in a compatible, sealed, and labeled container.[9][14]
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste handler.[7][9] Never dispose of this chemical down the drain.[5][8]
Workflow Visualization
The following diagram outlines the critical decision points and procedural flow for safely handling 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile.
Caption: Workflow for handling 2-amino-2-(2,3-dimethoxyphenyl)acetonitrile.
References
Chemical Emergency Medical Guidelines. (2022). 2-Amino-2,3-dimethylbutyronitrile (Aminonitril)
Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]
New Jersey Department of Health. (2016). Acetonitrile - Hazardous Substance Fact Sheet.